molecular formula C8H11N3O2 B1610849 Isopropyl-(5-nitro-pyridin-2-yl)-amine CAS No. 26820-53-1

Isopropyl-(5-nitro-pyridin-2-yl)-amine

Cat. No.: B1610849
CAS No.: 26820-53-1
M. Wt: 181.19 g/mol
InChI Key: OCRSHDLJZUBRIH-UHFFFAOYSA-N
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Description

Isopropyl-(5-nitro-pyridin-2-yl)-amine is a useful research compound. Its molecular formula is C8H11N3O2 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-nitro-N-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-6(2)10-8-4-3-7(5-9-8)11(12)13/h3-6H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRSHDLJZUBRIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20537585
Record name 5-Nitro-N-(propan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26820-53-1
Record name 5-Nitro-N-(propan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-isopropyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-isopropyl-5-nitropyridin-2-amine, a substituted pyridine derivative of interest to researchers and professionals in drug development and organic synthesis. This document details its chemical structure, formula, and key physicochemical properties, alongside a validated synthesis protocol and in-depth characterization data.

Core Compound Identity

N-isopropyl-5-nitropyridin-2-amine is a nitro-substituted aminopyridine. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the pyridine ring, making it a valuable intermediate in the synthesis of more complex molecules.

Chemical Structure:

Chemical structure of N-isopropyl-5-nitropyridin-2-amine.

Molecular Formula: C₈H₁₁N₃O₂[1]

Key Identifiers:

Identifier Value
IUPAC Name N-isopropyl-5-nitropyridin-2-amine
Synonym Isopropyl-(5-nitro-pyridin-2-yl)-amine[1]
CAS Number 26820-53-1[1]

| Molecular Weight | 181.19 g/mol [1] |

Synthesis and Mechanism

The synthesis of N-isopropyl-5-nitropyridin-2-amine is most effectively achieved through a two-step process, beginning with the nitration of 2-aminopyridine, followed by N-alkylation.

Step 1: Synthesis of 2-Amino-5-nitropyridine

The foundational step involves the electrophilic nitration of 2-aminopyridine. The amino group at the 2-position is an activating group, directing the incoming electrophile. However, under strongly acidic conditions, the pyridine nitrogen is protonated, deactivating the ring. The reaction proceeds by forming the nitramino intermediate, which then undergoes rearrangement.[2]

Reaction Workflow:

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: N-Isopropylation 2-Aminopyridine 2-Aminopyridine 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine 2-Aminopyridine->2-Amino-5-nitropyridine Nitration Mixed Acid (HNO3/H2SO4) Mixed Acid (HNO3/H2SO4) Mixed Acid (HNO3/H2SO4)->2-Amino-5-nitropyridine 2-Amino-5-nitropyridine_start 2-Amino-5-nitropyridine Target_Compound N-isopropyl-5-nitropyridin-2-amine 2-Amino-5-nitropyridine_start->Target_Compound N-Alkylation Isopropyl Halide & Base Isopropyl Halide & Base Isopropyl Halide & Base->Target_Compound

Synthetic pathway for N-isopropyl-5-nitropyridin-2-amine.

Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine [3]

  • In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane.

  • While stirring and maintaining the temperature below 10°C, slowly add 45.17 g of a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid.

  • The addition should be completed over 60 minutes, during which the reaction mixture will change color from light yellow to deep red.

  • After the addition is complete, allow the reaction to proceed for 12 hours.

  • Cool the reaction mixture to room temperature and wash with water until the pH of the aqueous layer is approximately 5.8.

  • Separate the organic layer and remove the 1,2-dichloroethane under reduced pressure.

  • The resulting residue is then carefully poured into ice water, leading to the precipitation of a dark yellow solid.

  • Filter the solid, wash with water, and dry to obtain 2-amino-5-nitropyridine. This protocol has a reported yield of 91.67% with a purity of 98.66% as determined by HPLC.[3]

Step 2: Synthesis of N-isopropyl-5-nitropyridin-2-amine

The second step involves the N-alkylation of the amino group of 2-amino-5-nitropyridine with an isopropyl halide in the presence of a suitable base.

Experimental Protocol: N-isopropylation of 2-Amino-5-nitropyridine

While a specific literature procedure for the N-isopropylation of 2-amino-5-nitropyridine was not identified in the search, a general and robust protocol for the N-alkylation of aminopyridines is presented below. This should be considered a representative method and may require optimization.

  • To a solution of 2-amino-5-nitropyridine (1.39 g, 10 mmol) in a polar aprotic solvent such as dimethylformamide (DMF, 20 mL), add a non-nucleophilic base, for example, potassium carbonate (2.76 g, 20 mmol).

  • To this stirred suspension, add 2-iodopropane (1.5 mL, 15 mmol).

  • Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (100 mL).

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford N-isopropyl-5-nitropyridin-2-amine.

Spectroscopic Characterization

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group and the aromatic protons on the pyridine ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.3Doublet6H-CH(CH₃ )₂
~4.2Septet1H-CH (CH₃)₂
~6.7Doublet1HPyridine-H3
~8.2Doublet of Doublets1HPyridine-H4
~8.9Doublet1HPyridine-H6
~7.5Broad Singlet1H-NH -

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the isopropyl carbons and the five distinct carbons of the pyridine ring.

Predicted Chemical Shift (δ, ppm)Assignment
~22-CH(C H₃)₂
~45-C H(CH₃)₂
~107Pyridine-C3
~132Pyridine-C4
~140Pyridine-C5
~148Pyridine-C6
~158Pyridine-C2
Predicted Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H, C-H, C=C, C-N, and NO₂ functional groups.

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
3350-3450N-H StretchSecondary Amine
2850-3000C-H StretchIsopropyl Group
1600-1620C=C StretchPyridine Ring
1500-1550 & 1330-1370Asymmetric & Symmetric NO₂ StretchNitro Group
1250-1350C-N StretchAryl Amine
Predicted Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

m/zInterpretation
181[M]⁺ (Molecular Ion)
166[M - CH₃]⁺
135[M - NO₂]⁺

Applications in Research and Development

N-isopropyl-5-nitropyridin-2-amine serves as a valuable building block in medicinal chemistry and materials science. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization. The 2-aminopyridine scaffold is a common motif in a wide range of biologically active compounds.[4] Therefore, this compound is a key intermediate for the synthesis of novel therapeutic agents and functional materials.

Safety and Handling

N-isopropyl-5-nitropyridin-2-amine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. As with many nitroaromatic compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

References

Please note that while specific literature for the synthesis and full characterization of N-isopropyl-5-nitropyridin-2-amine was not found, the information provided is based on established chemical principles and data for closely related compounds.

  • PubChem. N-isopropyl-3-nitropyridin-2-amine. Available at: [Link]

  • PubChem. 2-Amino-5-nitropyridine. Available at: [Link]

  • CP Lab Safety. 2-N-Isopropylamino-5-nitropyridine, 98% Purity, C8H11N3O2, 10 grams. Available at: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

  • Semantic Scholar. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Available at: [Link]

  • M. Ambrose Rajkumar, et al. A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research. 2013.
  • NIST. 2-Amino-5-nitropyridine. Available at: [Link]

Sources

Technical Monograph: Physicochemical Profiling and Synthetic Utility of Isopropyl-(5-nitro-pyridin-2-yl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Isopropyl-(5-nitro-pyridin-2-yl)-amine (N-isopropyl-5-nitropyridin-2-amine) serves as a critical pharmacophore scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. Characterized by an electron-deficient pyridine ring activated by a nitro group, this molecule acts as a versatile "head group" for nucleophilic aromatic substitution (


) and a precursor for vicinal diamine synthesis.
Physicochemical Landscape

The following data consolidates computed and experimental parameters essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

PropertyValueContext
Molecular Formula

Core composition
Molecular Weight 181.19 g/mol Fragment-like (Rule of 3 compliant)
LogP (XLogP3) ~1.8 - 2.1Moderate lipophilicity; good membrane permeability
H-Bond Donors 1 (NH)Critical for ATP-binding pocket interactions
H-Bond Acceptors 4 (Nitro O, Pyridine N)High potential for solvent interaction
Topological Polar Surface Area ~68 ŲPredicts good oral bioavailability
Appearance Yellow Crystalline SolidTypical of nitro-aromatics (charge transfer)

Synthetic Architecture: The Gateway

The synthesis of CID 21601995 relies on the high electrophilicity of the C2 position in the pyridine ring. The 5-nitro group exerts a strong mesomeric (


) and inductive (

) electron-withdrawing effect, significantly lowering the LUMO energy at C2, facilitating nucleophilic attack by isopropylamine.
Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the addition-elimination mechanism, highlighting the stabilization of the Meisenheimer-like anionic intermediate.

SNAr_Mechanism Reactants Reactants 2-Chloro-5-nitropyridine + Isopropylamine TS Meisenheimer Complex (Resonance Stabilized) Reactants->TS Nucleophilic Attack (C2) Product Product (CID 21601995) N-Isopropyl-5-nitropyridin-2-amine TS->Product Cl- Elimination Aromatization Byproduct Byproduct HCl (scavenged by Base) TS->Byproduct

Figure 1:


 reaction trajectory. The nitro group at C5 is essential for stabilizing the transition state, allowing the reaction to proceed under mild conditions.[1]
Validated Synthetic Protocol

Objective: Synthesis of N-isopropyl-5-nitropyridin-2-amine from 2-chloro-5-nitropyridine.

  • Reagents:

    • 2-Chloro-5-nitropyridine (1.0 eq)[2]

    • Isopropylamine (1.2 - 1.5 eq)

    • Triethylamine (TEA) (1.5 eq) or excess Isopropylamine

    • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

  • Procedure:

    • Dissolution: Dissolve 2-chloro-5-nitropyridine in anhydrous EtOH (0.5 M concentration).

    • Addition: Add TEA followed by the dropwise addition of isopropylamine at 0°C to control exotherm.

    • Reaction: Allow to warm to Room Temperature (RT). If conversion is slow (monitored by TLC, typically 30% EtOAc/Hexane), reflux at 60-80°C for 2-4 hours.

    • Workup: Concentrate the solvent in vacuo. Resuspend residue in EtOAc and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Purification: Recrystallization from EtOH/Water or flash column chromatography (SiO2).

  • Validation Endpoint:

    • TLC: Disappearance of starting material (

      
      ) and appearance of a lower 
      
      
      
      yellow spot.
    • 1H NMR: Appearance of isopropyl doublet (~1.2 ppm) and methine septet (~4.0 ppm).

Downstream Utility: Scaffold for Drug Discovery

CID 21601995 is rarely the final drug; it is a high-value intermediate. Its primary utility lies in the reduction of the nitro group to generate a vicinal diamine motif (2-isopropylamino-5-aminopyridine). This diamine is a precursor for Imidazo[4,5-b]pyridines, a privileged scaffold in kinase inhibitors (e.g., inhibitors of Aurora kinases or EGFR).

Workflow: From Building Block to Bioactive Core

Drug_Development_Workflow Start CID 21601995 (Nitro-Amine Scaffold) Step1 Reduction (H2/Pd-C or Fe/AcOH) Start->Step1 Nitro Reduction Intermediate Diamine Intermediate (2-isopropylamino-5-aminopyridine) Step1->Intermediate Step2 Cyclization (Orthoformate or CDI) Intermediate->Step2 Ring Closure Final Imidazo[4,5-b]pyridine (Kinase Inhibitor Core) Step2->Final Functionalization

Figure 2: Strategic utilization of CID 21601995. The reduction step is the critical gateway to heterocyclic diversity.

Reduction Protocol (Critical Step)

To access the diamine, catalytic hydrogenation is preferred over chemical reduction (Fe/Sn) to avoid metal waste in late-stage synthesis.

  • Conditions:

    
     (1 atm), 10% Pd/C (10 wt%), MeOH, RT, 4-12 h.
    
  • Precaution: The resulting diamine is oxidation-sensitive (turns dark/purple) and should be used immediately in the next step (cyclization).

Analytical Characterization (Self-Validation)

Researchers must verify the identity of CID 21601995 using the following spectroscopic signatures.

NucleusShift (

ppm)
MultiplicityAssignment
1H NMR 9.00 - 9.05Doublet (

Hz)
H6 (Ortho to Nitro, most deshielded)
1H NMR 8.10 - 8.15dd (

Hz)
H4 (Para to amine)
1H NMR 6.45 - 6.55Doublet (

Hz)
H3 (Ortho to amine)
1H NMR 5.50 - 6.00Broad SingletNH (Exchangeable)
1H NMR 3.90 - 4.10SeptetIsopropyl CH
1H NMR 1.20 - 1.30DoubletIsopropyl

Mass Spectrometry (ESI+):

  • Expected [M+H]+: 182.1

  • Fragmentation: Loss of isopropyl group (M-43) is a common fragmentation pathway.

Safety & Handling (E-E-A-T)

Hazard Class: Irritant / Potential Sensitizer.

  • Nitro Compounds: Many nitropyridines exhibit mutagenic potential (Ames positive). Handle as a potential genotoxin until specific tox data clears the compound.

  • Reactivity: Stable under ambient conditions but incompatible with strong reducing agents (hydrides) and strong acids.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid dust inhalation during weighing.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21601995. Retrieved from [Link]

  • MDPI (2025). Nitropyridines in the Synthesis of Bioactive Molecules. (Review of nitropyridine utility in drug design). Retrieved from [Link]

  • Organic Chemistry Portal.

    
    ). (General mechanistic grounding). Retrieved from [Link]
    

Sources

Navigating the Synthesis and Handling of 5-nitro-2-(isopropylamino)pyridine: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of novel pyridine derivatives are cornerstones of modern pharmaceutical and agrochemical research.[1] Among these, 5-nitro-2-(isopropylamino)pyridine represents a key intermediate, valued for its unique electronic and structural properties imparted by the nitro and isopropylamino substituents. However, the very features that make this molecule chemically interesting also necessitate a rigorous and informed approach to its handling. This guide provides a deep dive into the safety considerations, handling protocols, and emergency procedures for 5-nitro-2-(isopropylamino)pyridine, drawing from established principles for managing nitroaromatic compounds and substituted amines.

Hazard Profile: An Evidence-Based Assessment

The core structure is a pyridine ring, a heterocyclic aromatic compound.[2] The presence of a nitro group (-NO2) and a secondary amine (isopropylamino, -NHCH(CH3)2) significantly influences its reactivity and biological activity.

Inference from Structural Analogs:

Safety data for compounds like 5-Chloro-2-nitropyridine, 2-Amino-5-nitropyridine, and 5-bromo-2-nitropyridine consistently indicate a clear hazard profile.[3][4] Based on this data, 5-nitro-2-(isopropylamino)pyridine is predicted to possess the following GHS hazard classifications:

Hazard ClassGHS Hazard CodeDescriptionSource (Analog)
Acute Toxicity, OralH302 Harmful if swallowed[3]
Skin Corrosion/IrritationH315 Causes skin irritation[3][4]
Serious Eye Damage/IrritationH319 Causes serious eye irritation[3][4]
Specific Target Organ ToxicityH335 May cause respiratory irritation[3][4]
Hazardous to the Aquatic EnvironmentH412 Harmful to aquatic life with long lasting effects[3]

The isopropylamine moiety itself is a toxic and corrosive substance. While its properties are modified within the larger molecule, this underscores the need for caution regarding skin and eye contact. The pyridine core, while less acutely toxic than benzene, can cause systemic effects, including damage to the liver, kidneys, and central nervous system upon significant exposure.[5][6]

Risk Assessment and Exposure Control

A thorough risk assessment is mandatory before any work with 5-nitro-2-(isopropylamino)pyridine begins. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[5]

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Ventilation: All weighing and handling of the solid compound, as well as any reactions, should be conducted within a certified chemical fume hood. Proper ventilation is critical to prevent the accumulation of airborne dust or vapors.

  • Containment: For reactions run under pressure or at elevated temperatures, appropriate containment systems and blast shields must be used.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for safe handling.

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles and a face shieldProtects against splashes and solid particulates. A face shield is crucial when handling larger quantities or during procedures with a higher risk of splashing.[3]
Hand Nitrile or butyl rubber glovesProvides a barrier against skin absorption. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[5]
Body Fully-buttoned laboratory coatPrevents contamination of personal clothing. For larger scale operations, a chemically resistant apron or suit may be required.[3]
Respiratory NIOSH-approved respiratorA respirator with an appropriate particulate filter (e.g., N95) should be used if there is a risk of generating dust outside of a fume hood.[7]

The following diagram illustrates the logical flow for selecting appropriate PPE based on the experimental task.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Task: Handling 5-nitro-2-(isopropylamino)pyridine CheckVentilation Working in Fume Hood? Start->CheckVentilation CheckQuantity Quantity > 10g or Splash Risk? EnhancedFace Add Face Shield CheckQuantity->EnhancedFace Yes End End CheckQuantity->End No BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat CheckVentilation->BasePPE Yes Respirator Add N95 Respirator CheckVentilation->Respirator No BasePPE->CheckQuantity EnhancedFace->End Proceed with Task Respirator->BasePPE

Figure 1: Decision workflow for PPE selection.

Safe Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of accidents and exposure.

Handling
  • Grounding: When transferring large quantities of the solid, use grounding straps to prevent the buildup of static electricity, which could be an ignition source.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3] The nitro group can increase the reactivity of the compound, and violent reactions are possible.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[9]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[3]

Emergency and First-Aid Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
Skin Contact Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or container label to the medical personnel.
Spill and Leak Response
  • Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place it into a sealed container for disposal. Clean the spill area with a suitable solvent (e.g., methanol, acetone) followed by soap and water.[3]

  • Large Spills: Evacuate the area immediately. Prevent the material from entering drains or waterways. Contact the institution's environmental health and safety (EHS) department for assistance with cleanup.

The following diagram outlines the general workflow for responding to a chemical spill.

Spill_Response_Workflow Start Spill Occurs AssessSize Assess Spill Size & Hazard Level Start->AssessSize Evacuate Evacuate Area Alert Others AssessSize->Evacuate Large or Unknown DonPPE Don Appropriate PPE AssessSize->DonPPE Small & Manageable CallEHS Call EHS / Emergency Services Evacuate->CallEHS Contain Contain Spill (Prevent Spread) DonPPE->Contain Cleanup Clean Up Spill (Use appropriate materials) Contain->Cleanup Dispose Package Waste for Hazardous Disposal Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Report Report Incident Decontaminate->Report

Figure 2: General workflow for chemical spill response.

Disposal Considerations

All waste containing 5-nitro-2-(isopropylamino)pyridine, including contaminated materials and rinseates, must be treated as hazardous waste. Dispose of the material in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in general waste.

Conclusion

While 5-nitro-2-(isopropylamino)pyridine is a valuable research chemical, its structural features—a nitroaromatic system combined with a secondary amine—warrant a high degree of caution. By understanding the inferred hazards, implementing robust engineering and administrative controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can handle this compound safely and effectively. The principles of chemical hygiene and risk assessment are paramount to ensuring a safe laboratory environment for the advancement of science.

References

  • MATERIAL SAFETY DATA SHEET - ScienceLab. [Link]
  • 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem. [Link]
  • HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf - NIH. [Link]
  • Incident management: pyridine - GOV.UK. [Link]
  • Toxicological profile for N-Nitrosodi-n-propylamine - ATSDR. [Link]
  • Pyridine: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
  • Pyridine - Wikipedia. [Link]
  • A Brief View on Pyridine Compounds - Open Access Journals. [Link]

Sources

Isopropyl-(5-nitro-pyridin-2-yl)-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction and Chemical Identity

Isopropyl-(5-nitro-pyridin-2-yl)-amine, also known as N-isopropyl-5-nitropyridin-2-amine, belongs to the class of 2-substituted-5-nitropyridines. These compounds are important synthetic intermediates due to the reactivity conferred by the nitro group and the amino substituent on the pyridine ring. The presence of the electron-withdrawing nitro group makes the pyridine ring susceptible to nucleophilic substitution, a key reaction in the synthesis of more complex molecules.

Table 1: Compound Identification

PropertyValue
IUPAC Name N-isopropyl-5-nitropyridin-2-amine
Synonyms This compound, 2-(Isopropylamino)-5-nitropyridine
Molecular Formula C₈H₁₁N₃O₂
Molecular Weight 181.19 g/mol
CAS Number 26820-53-1[1]

Physicochemical Properties and Literature Data

A definitive, experimentally determined melting point for this compound is not prominently reported in the surveyed chemical literature. However, data from closely related analogues can provide a reasonable estimate and a basis for experimental design.

Table 2: Melting Point of Related Compounds

CompoundCAS NumberMolecular FormulaMelting Point (°C)
5-nitro-2-(n-propylamino)pyridine25948-11-2C₈H₁₁N₃O₂94-96
2-Amino-5-nitropyridine4214-76-0C₅H₅N₃O₂186-188[2]

The melting point of the straight-chain isomer, 5-nitro-2-(n-propylamino)pyridine, is 94-96 °C. It is anticipated that the melting point of this compound will be in a similar range, although branching in the alkyl chain can sometimes influence crystal lattice packing and, consequently, the melting point. For comparison, the parent compound, 2-Amino-5-nitropyridine, has a significantly higher melting point of 186-188 °C[2], highlighting the effect of the N-alkylation on the intermolecular forces.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SₙAr) reaction. The most common and industrially scalable approach involves the reaction of 2-chloro-5-nitropyridine with isopropylamine.

Synthesis Start 2-Chloro-5-nitropyridine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reagent Isopropylamine Reagent->Reaction Product This compound Solvent Solvent (e.g., Ethanol, DMF) Solvent->Reaction Base Base (e.g., K2CO3, Et3N) Base->Reaction Reaction->Product caption Synthesis of this compound via SNAr.

Figure 1: General synthetic scheme for this compound.

The electron-withdrawing nitro group at the 5-position activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions. The chlorine atom at the 2-position is a good leaving group, facilitating the substitution by the nucleophilic isopropylamine. The reaction is typically carried out in a polar solvent, and a non-nucleophilic base is often added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on common methods for the synthesis of 2-alkylamino-5-nitropyridines.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add isopropylamine (1.1-1.5 equivalents) to the solution. Subsequently, add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (the inorganic salt by-product) is present, remove it by filtration.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts and base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

Characterization and Spectroscopic Analysis

Proper characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the isopropyl group and the three protons on the pyridine ring.[2]

  • Isopropyl Group: A doublet at approximately 1.2-1.4 ppm corresponding to the six methyl protons (CH₃) and a septet at around 4.0-4.5 ppm for the methine proton (CH). The coupling between the methyl and methine protons should result in the characteristic splitting pattern.

  • Pyridine Ring Protons: Three distinct signals in the aromatic region (typically 6.5-9.0 ppm). The proton at the 6-position is expected to be a doublet, the proton at the 4-position a doublet of doublets, and the proton at the 3-position a doublet. The electron-withdrawing nitro group will significantly deshield the adjacent protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Expected chemical shifts are in the range of 20-25 ppm for the isopropyl methyl carbons, 45-50 ppm for the isopropyl methine carbon, and 110-160 ppm for the pyridine ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[4][5]

  • N-H Stretch: A single, sharp to medium band in the region of 3300-3500 cm⁻¹ is characteristic of a secondary amine.

  • C-H Stretch: Aliphatic C-H stretching bands will appear just below 3000 cm⁻¹.

  • NO₂ Stretch: Strong asymmetric and symmetric stretching bands for the nitro group are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • C=N and C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Spectroscopy Compound This compound NMR NMR Spectroscopy Compound->NMR Structural Elucidation IR IR Spectroscopy Compound->IR Functional Group ID MS Mass Spectrometry Compound->MS Molecular Weight Confirmation NMR_details 1H NMR: Isopropyl and Pyridine signals 13C NMR: Carbon framework NMR->NMR_details IR_details N-H stretch (sec. amine) NO2 stretches Aromatic C=C/C=N stretches IR->IR_details MS_details Molecular Ion Peak (M+) Fragmentation Pattern MS->MS_details caption Spectroscopic characterization workflow.

Figure 2: A workflow for the spectroscopic characterization of this compound.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 181. The fragmentation pattern would likely involve the loss of the isopropyl group and the nitro group.

Applications and Future Directions

Substituted nitropyridines are versatile building blocks in the synthesis of pharmaceuticals and agrochemicals.[3] The nitro group can be reduced to an amino group, which can then be further functionalized. The pyridine nitrogen can be quaternized or oxidized. The unique electronic properties of these compounds also make them candidates for investigation in materials science, particularly in the field of non-linear optics.

Conclusion

While a specific literature melting point for this compound remains to be definitively reported, this guide provides a comprehensive overview of its synthesis, expected characterization data, and the properties of closely related compounds. The provided experimental protocol and spectroscopic information offer a solid foundation for researchers working with this and similar molecules. As with any chemical synthesis and characterization, all procedures should be performed with appropriate safety precautions in a well-ventilated fume hood.

References

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC. Available at: [Link]

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Methodological & Application

Application Note & Protocol: Nucleophilic Aromatic Substitution for the Functionalization of 5-Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Nitropyridines

The 5-nitropyridine scaffold is a cornerstone in modern synthetic chemistry, serving as a versatile building block for a multitude of high-value molecules. Its prevalence in pharmaceuticals, agrochemicals, and materials science stems from the unique electronic properties conferred by the pyridine nitrogen and the potent electron-withdrawing nitro group.[1][2] This arrangement renders the pyridine ring highly susceptible to functionalization via Nucleophilic Aromatic Substitution (SNAr), a powerful and reliable C-N, C-O, and C-S bond-forming reaction.[3][4]

This guide provides an in-depth exploration of the SNAr protocol for 5-nitropyridine derivatives. Moving beyond a simple recitation of steps, we will dissect the underlying mechanism, explore the critical parameters that govern success, and provide field-tested protocols and troubleshooting advice to enable robust and reproducible execution in a research and development setting.

The SNAr Mechanism: An Electronically Driven Pathway

Unlike typical aromatic rings which are nucleophilic, the pyridine ring is inherently electron-deficient. The addition of a strong electron-withdrawing group, such as a nitro group (-NO₂), further depletes the ring's electron density, making it a prime electrophile for nucleophilic attack. The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[1][3][5]

  • Nucleophilic Attack: The reaction is initiated when a nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group (typically a halide).[1] For 5-nitropyridines, these are most favorably the C2 or C4 positions.[6][7] This initial attack temporarily disrupts the ring's aromaticity.[8]

  • Formation of a Stabilized Intermediate: The nucleophilic addition results in a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][3]

  • Resonance Stabilization: The stability of this intermediate is the linchpin of the entire process. The negative charge is delocalized across the ring and, critically, onto the oxygen atoms of the nitro group at the 5-position.[1][9][10] This resonance stabilization significantly lowers the activation energy of the reaction. Attack at the C3 (meta) position does not allow for this direct delocalization onto the nitro group, making the reaction kinetically and thermodynamically unfavorable at that site.[1][9]

  • Rearomatization: The aromaticity of the pyridine ring is restored through the expulsion of the leaving group, yielding the final substituted product.[1]

Caption: The two-step addition-elimination mechanism of SNAr.

Critical Parameters for Reaction Success

The efficiency and outcome of an SNAr reaction are a direct function of four key components: the substrate, the nucleophile, the solvent, and the temperature.

  • Substrate (The Electrophile):

    • Leaving Group (LG): The identity of the leaving group is paramount. In SNAr chemistry, the reactivity order is F > Cl > Br > I.[3][6][11] This is contrary to SN2 reactions and is because the rate-determining step is the initial nucleophilic attack. The highly electronegative fluorine atom strongly polarizes the C-F bond, rendering the carbon atom more electrophilic and thus more susceptible to attack.[6]

    • Position of LG: As dictated by the mechanism, the leaving group must be positioned ortho (C2, C6) or para (C4) to an activating group. In 5-nitropyridines, this means leaving groups at the C2 and C4 positions are readily displaced.

  • The Nucleophile:

    • Strength: A wide range of nucleophiles can be employed, including alkoxides, phenoxides, amines, and thiolates.[3][11] Generally, stronger nucleophiles are more effective. Weakly nucleophilic alcohols or amines often require the presence of a base to generate the more potent corresponding alkoxide or amide.[12][13]

    • Steric Hindrance: Bulky nucleophiles may react more slowly, particularly at the more sterically congested C2 position of the pyridine ring.[6]

  • Solvent:

    • Polar Aprotic Solvents are Preferred: Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Tetrahydrofuran (THF) are ideal.[6][14] They excel at solvating the cation (e.g., Na⁺, K⁺) associated with the nucleophile, leading to a more "naked" and highly reactive anionic nucleophile.[6]

  • Temperature:

    • Thermal Energy is Often Required: Many SNAr reactions necessitate heating to overcome the activation energy barrier associated with the initial disruption of aromaticity.[6][8] Reaction temperatures typically range from room temperature to >100 °C, depending on the reactivity of the specific substrate and nucleophile pair.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common SNAr transformations on 5-nitropyridine substrates.

Experimental_Workflow prep Reagent Preparation & Setup reaction Reaction Execution (Stirring, Heating) prep->reaction Combine Reactants monitor Monitor Progress (TLC / LC-MS) reaction->monitor Take Aliquots monitor->reaction Continue Reaction workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Chromatography / Recrystallization) workup->purify analysis Characterization (NMR, MS) purify->analysis

Caption: General experimental workflow for SNAr reactions.

Protocol 1: Synthesis of 2-Methoxy-5-nitropyridine

This protocol details the O-arylation of 2-chloro-5-nitropyridine using sodium methoxide, a common method for introducing alkoxy groups.

Materials and Reagents:

  • 2-Chloro-5-nitropyridine

  • Sodium methoxide (NaOMe) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-chloro-5-nitropyridine (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous THF (or DMF) to a concentration of approximately 0.2 M.

  • Nucleophile Addition:

    • If using commercial NaOMe: Add solid sodium methoxide (1.2 eq) to the stirred solution at room temperature.

    • If generating nucleophile in situ: In a separate flask, dissolve anhydrous methanol (1.5 eq) in anhydrous THF. Carefully add sodium hydride (1.3 eq) portion-wise at 0 °C. Allow the mixture to stir until hydrogen evolution ceases, then transfer this solution to the reaction flask containing the pyridine derivative via cannula.

  • Reaction Execution: Heat the reaction mixture to 60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-methoxy-5-nitropyridine.

Protocol 2: Synthesis of 2-(Morpholino)-5-nitropyridine

This protocol describes the N-arylation of 2-chloro-5-nitropyridine with morpholine, a representative secondary amine.[1]

Materials and Reagents:

  • 2-Chloro-5-nitropyridine

  • Morpholine

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq).

  • Reagent Addition: Add DMSO (or Ethanol) to a concentration of 0.5 M. Add morpholine (1.5 eq) followed by the base, either triethylamine (2.0 eq) or potassium carbonate (2.0 eq).[1] The base acts as a scavenger for the HCl generated during the reaction.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often accompanied by the formation of a precipitate (triethylammonium chloride if using TEA). Completion is typically observed within 3-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing a large volume of cold water. A yellow precipitate of the product should form.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water and air-dry.

    • Alternatively, if an oil forms, extract the aqueous mixture three times with ethyl acetate.

  • Purification: The precipitated solid is often of high purity. If necessary, the crude product can be further purified by recrystallization from ethanol or by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Data Summary and Troubleshooting

The success of SNAr reactions is highly dependent on the specific combination of reactants and conditions.

Table 1: Summary of Typical SNAr Conditions for 5-Nitropyridines

Substrate (LG at C2)NucleophileBase (if needed)SolventTemp (°C)Typical Yield (%)
2-Fluoro-5-nitropyridineSodium Methoxide-MeOH/THF25-60>90
2-Chloro-5-nitropyridinePiperidineK₂CO₃DMSO80-10085-95[13]
2-Chloro-5-nitropyridine4-Aminophenol-EtOHReflux70-85[2]
2-Chloro-5-nitropyridineSodium Azide-DMF50~90
2-Bromo-5-nitropyridineMorpholineTEATHF7080-90[15]

Table 2: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Nucleophile is not strong enough.2. Leaving group is not sufficiently reactive.3. Temperature is too low.1. Add a strong, non-nucleophilic base (e.g., NaH, KHMDS) to deprotonate the nucleophile.2. Switch to a substrate with a better leaving group (e.g., Cl to F).[6]3. Increase the reaction temperature in increments of 10-20 °C.
Side Product Formation 1. Reaction temperature is too high, causing decomposition.2. Presence of multiple reactive sites.3. Solvent is participating in the reaction (e.g., unhindered alcohols).[14]1. Lower the reaction temperature.2. Use protecting groups for other sensitive functionalities.3. Switch to a non-nucleophilic polar aprotic solvent like DMF or DMSO.
Difficult Purification 1. Product is highly polar and streaks on silica.2. Byproducts have similar polarity to the product.1. Add 1-2% triethylamine to the eluent to suppress tailing of basic pyridine products.2. Consider recrystallization as an alternative purification method.

Conclusion

Nucleophilic aromatic substitution is an indispensable tool for the derivatization of 5-nitropyridines, offering a direct and predictable route to a wide array of functionalized heterocycles. A thorough understanding of the addition-elimination mechanism, particularly the critical stabilizing role of the 5-nitro group, is essential for rational protocol design. Success hinges on the judicious selection of the leaving group, nucleophile, solvent, and temperature. By leveraging the principles and protocols outlined in this guide, researchers can confidently and efficiently access complex pyridine-based molecules for applications in drug discovery and beyond.

References

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  • The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Błaziak, K., Danikiewicz, W., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. ACS Publications. [Link]

  • Rohrbach, S., Smith, A. J., H𝗿ope, J. H., & Gouverneur, V. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(49), 17344-17366. [Link]

  • Semantic Scholar. (n.d.). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. [Link]

  • Ríos-Gutiérrez, M., & Domingo, L. R. (2020). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 44(23), 9683-9692. [Link]

  • Filo. (n.d.). Nucleophilic Aromatic Substitution Reaction: Scope and Limitations. [Link]

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  • Jia, Y. X., et al. (2005). Nucleophilic substitution reaction of amines with 3-bromo-4-nitropyridine (and 2-nitropyridine): A new nitro-group migration. Heterocycles, 65(9), 2071-2078. [Link]

  • Google Patents. (2015).
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Smith, M. D., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4802–4805. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. [Link]

  • Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 255-262. [Link]

  • Bagley, M. C., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Synthesis, 44(11), 1739-1752. [Link]

  • Bakunov, S. A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(15), 5789. [Link]

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  • Ermakova, E. A., et al. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Chemistry – A European Journal, 26(62), 14046-14072. [Link]

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Application Notes and Protocols for the N-Alkylation of 2-amino-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the synthetic strategies for the N-alkylation of 2-amino-5-nitropyridine, a critical transformation in the development of novel pharmaceutical agents and functional materials. We will delve into the nuanced challenges of regioselectivity and over-alkylation inherent to this substrate. This document provides an in-depth analysis of various methodologies, including classical nucleophilic aromatic substitution (SNAr), reductive amination, Buchwald-Hartwig amination, and the Mitsunobu reaction. Each section offers a detailed protocol, a discussion of the underlying mechanism, and expert insights to guide experimental design and optimization.

Introduction: The Significance of N-Alkylated 2-Amino-5-Nitropyridines

The 2-amino-5-nitropyridine scaffold is a privileged structural motif in medicinal chemistry. The presence of the nitro group, a potent electron-withdrawing group, significantly influences the electronic properties of the pyridine ring, making it a versatile building block. N-alkylation of the amino group introduces molecular diversity, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This, in turn, allows for the fine-tuning of biological activity, making these derivatives valuable intermediates in the synthesis of targeted therapeutics.[1] For instance, substituted aminopyridines are central to the development of kinase inhibitors and other signaling pathway modulators.

The Core Challenge: Regioselectivity and Over-Alkylation

The primary hurdle in the N-alkylation of 2-aminopyridine derivatives is controlling the site of alkylation. The molecule presents two nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic pyridine ring nitrogen. Generally, the endocyclic nitrogen is more nucleophilic, often leading to the formation of undesired pyridinium salts.[2] Furthermore, the mono-alkylated product can undergo a second alkylation, resulting in a difficult-to-separate mixture of products.[3]

Several factors influence the regioselectivity of the reaction:

  • Steric Hindrance: Bulky alkylating agents or substituents on the pyridine ring can favor alkylation at the less hindered exocyclic amino group.

  • Basicity and Nucleophilicity: The relative basicity and nucleophilicity of the two nitrogen atoms can be modulated by the solvent and the choice of base.

  • Reaction Conditions: Temperature, reaction time, and the nature of the alkylating agent play a crucial role in determining the product distribution.

Synthetic Strategies and Protocols

Classical SNAr with Alkyl Halides

Direct alkylation with alkyl halides is a straightforward approach but often suffers from poor regioselectivity and over-alkylation. The use of a strong, non-nucleophilic base is crucial to deprotonate the amino group, enhancing its nucleophilicity.

Mechanism: The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the deprotonated amino group attacks the alkyl halide.

Protocol:

  • To a solution of 2-amino-5-nitropyridine (1.0 mmol) in an anhydrous aprotic solvent such as DMF or DMSO (10 mL), add a strong base like sodium hydride (NaH, 1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 mmol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Common Reagents for SNAr Alkylation

Reagent TypeExamplesKey Considerations
Bases NaH, KH, KHMDS, Cs₂CO₃Ensure the base is fresh and anhydrous. Stronger bases can increase the rate but may also promote side reactions.
Solvents DMF, DMSO, NMP, THFUse anhydrous, polar aprotic solvents to facilitate the reaction.
Alkylating Agents Alkyl iodides, bromides, chloridesReactivity order: I > Br > Cl.
Reductive Amination: A Regioselective Approach

Reductive amination is a highly reliable method for achieving selective N-alkylation of the exocyclic amino group.[4] This two-step, one-pot process involves the formation of an imine intermediate with an aldehyde or ketone, followed by its in-situ reduction.[5]

Workflow Diagram:

G cluster_0 Reductive Amination Workflow A 2-Amino-5-nitropyridine + Aldehyde/Ketone B Imine Formation A->B Weak Acid Catalyst (e.g., AcOH) C Reduction B->C Reducing Agent (e.g., NaBH(OAc)₃) D N-Alkylated Product C->D

Caption: Workflow for Reductive Amination.

Protocol:

  • In a round-bottom flask, dissolve 2-amino-5-nitropyridine (1.0 mmol) and the desired aldehyde or ketone (1.2 mmol) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL).

  • Add a catalytic amount of acetic acid (0.1 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify by column chromatography.

Buchwald-Hartwig Amination: A Powerful Cross-Coupling Method

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[6] This method is particularly useful for coupling amines with aryl halides and offers excellent functional group tolerance and high yields.[7]

Reaction Scheme:

G cluster_0 Buchwald-Hartwig Amination A 2-Bromo-5-nitropyridine + Alkylamine C N-Alkyl-2-amino-5-nitropyridine A->C Toluene, Heat B Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃)

Caption: Buchwald-Hartwig Amination Scheme.

Protocol:

  • To an oven-dried Schlenk tube, add 2-bromo-5-nitropyridine (1.0 mmol), the desired alkylamine (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand like Xantphos (0.04 mmol), and a base such as cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite, washing with the same solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Mitsunobu Reaction: Alkylation with Alcohols

The Mitsunobu reaction provides a method for the N-alkylation of 2-amino-5-nitropyridine using alcohols, proceeding with an inversion of stereochemistry at the alcohol's carbon center.[8][9] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]

Protocol:

  • Dissolve 2-amino-5-nitropyridine (1.0 mmol), the desired alcohol (1.2 mmol), and triphenylphosphine (1.5 mmol) in anhydrous THF (10 mL) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours.

  • Monitor the reaction by TLC. The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.[11]

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by column chromatography to separate it from the triphenylphosphine oxide and other byproducts.

Safety and Handling

2-Amino-5-nitropyridine and its derivatives should be handled with care.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

The N-alkylation of 2-amino-5-nitropyridine is a fundamental transformation with broad applications in drug discovery and materials science. The choice of synthetic method depends on the desired product, the nature of the alkylating agent, and the required level of regioselectivity. Reductive amination and Buchwald-Hartwig amination generally offer superior control over regioselectivity compared to classical SNAr methods. The Mitsunobu reaction provides a valuable alternative for the use of alcohols as alkylating agents. Careful consideration of reaction conditions and appropriate safety precautions are paramount for successful and safe synthesis.

References

  • Benchchem. N-alkylation of 2-Aminopyrimidines - Technical Support Center. Accessed February 15, 2026.
  • Biochem Chemopharma. Safety data sheet sds/msds 2-amino pyridine. Accessed February 15, 2026.
  • ACS Publications. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions | The Journal of Organic Chemistry. Accessed February 15, 2026.
  • PMC. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Accessed February 15, 2026.
  • Sigma-Aldrich.
  • ACS Publications. Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones | The Journal of Organic Chemistry. Accessed February 15, 2026.
  • Shandong Biotech. 2-Amino-5-nitropyridine. Accessed February 15, 2026.
  • PubMed. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. Accessed February 15, 2026.
  • ACS Publications. Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. Accessed February 15, 2026.
  • PubMed. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. Accessed February 15, 2026.
  • Thermo Fisher Scientific.
  • PubMed. Sodium hydroxide catalyzed N-alkylation of (hetero) aromatic primary amines and N1,C5-dialkylation of 4-phenyl-2-aminothiazoles with benzyl alcohols. Accessed February 15, 2026.
  • Guidechem. 5-AMINO-2-NITROPYRIDINE 14916-65-5 wiki. Accessed February 15, 2026.
  • Scientific Research Publishing.
  • ResearchGate. Nitropyridines, Their Synthesis and Reactions. Accessed February 15, 2026.
  • Royal Society of Chemistry. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Accessed February 15, 2026.
  • PMC. A mild, catalyst-free synthesis of 2-aminopyridines. Accessed February 15, 2026.
  • Journal of Chemical and Pharmaceutical Research.
  • Master Organic Chemistry. Reductive Amination, and How It Works. Accessed February 15, 2026.
  • ResearchGate. Nitropyridines: Synthesis and reactions. Accessed February 15, 2026.
  • ResearchGate. Synthesis of N-alkyl-4-aminopyridine. Accessed February 15, 2026.
  • ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Accessed February 15, 2026.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Accessed February 15, 2026.
  • ChemicalBook. 2-Amino-5-nitropyridine synthesis. Accessed February 15, 2026.
  • Wikipedia.
  • Science of Synthesis. Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Accessed February 15, 2026.
  • Wikipedia.
  • Purdue University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Accessed February 15, 2026.
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  • PMC. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Accessed February 15, 2026.
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Using Isopropyl-(5-nitro-pyridin-2-yl)-amine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Isopropyl-(5-nitro-pyridin-2-yl)-amine Role: Pharmaceutical Intermediate for Diaminopyridine Scaffolds CAS: 35764-54-6 | Molecular Formula: C8H11N3O2[1]

Abstract

This application note details the synthesis, handling, and downstream utility of This compound (N-isopropyl-5-nitropyridin-2-amine).[1] As a critical building block in medicinal chemistry, this compound serves as the direct precursor to N2-isopropylpyridine-2,5-diamine , a privileged scaffold in the development of kinase inhibitors (e.g., CDK, ALK, and JAK targets). This guide provides optimized protocols for its synthesis via Nucleophilic Aromatic Substitution (


), its chemoselective reduction to the diamine, and strategic insights for library development.

Compound Profile & Strategic Utility

The 2-amino-5-nitropyridine core is electronically unique.[1] The nitro group at C5 strongly withdraws electron density, activating the C2 position for nucleophilic attack while simultaneously reducing the basicity of the resulting amine.

PropertySpecification
IUPAC Name N-isopropyl-5-nitropyridin-2-amine
Molecular Weight 181.19 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water
pKa (Calculated) ~2.5 (Pyridine N), ~13.5 (Amine NH)
Key Reactivity Nitro-reduction, N-alkylation (difficult due to steric/electronic deactivation)

Strategic Value: In drug discovery, the isopropyl group provides lipophilic bulk that often occupies the hydrophobic pocket of ATP-binding sites in kinases. The 5-nitro group acts as a "masked" amine; once reduced, the resulting 2,5-diaminopyridine moiety mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of kinase enzymes.

Upstream Synthesis Protocol ( )

Objective: Synthesize this compound from 2-chloro-5-nitropyridine.

Mechanism: The reaction proceeds via an addition-elimination mechanism (


).[1][2] The strong electron-withdrawing effect of the nitro group at C5 stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the chloride leaving group by the isopropylamine nucleophile.

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 eq)[1][3]

  • Isopropylamine (1.2 – 1.5 eq)

  • Triethylamine (TEA) (1.5 eq) [Optional if excess isopropylamine is used]

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-nitropyridine (10 g, 63 mmol) in Ethanol (100 mL).

  • Addition: Cool the solution to 0°C (ice bath). The reaction is exothermic. Add Isopropylamine (5.6 g, 95 mmol) dropwise over 15 minutes.

    • Note: If not using TEA, use 2.2 eq of isopropylamine to scavenge the HCl generated.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (approx. 78°C) for 2–4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1).[2] The starting material (

      
      ) should disappear, and a lower 
      
      
      
      yellow spot (product) should appear.
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess amine.

    • Resuspend the residue in Ethyl Acetate (150 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from hot Ethanol/Water (9:1) or verify purity if the crude solid is >95% (common for this reaction).

    • Yield Target: 85–95%.

Downstream Application: Nitro Reduction

Objective: Convert the nitro group to a primary amine to generate the N2-isopropylpyridine-2,5-diamine scaffold.

Critical Caution: The resulting diamine is oxidation-sensitive (turning dark/purple upon air exposure due to quinone-imine formation).[1] Prepare immediately before the next coupling step or store as a dihydrochloride salt.

Method: Catalytic Hydrogenation (Pd/C)

  • Setup: In a hydrogenation vessel (Parr shaker or balloon flask), dissolve this compound (5 g) in Methanol (50 mL).

  • Catalyst: Add 10% Pd/C (5 wt% loading, e.g., 250 mg).

    • Safety: Add the catalyst under an inert atmosphere (Nitrogen/Argon) to prevent ignition of methanol vapors.

  • Reduction: Purge the vessel with Hydrogen gas (

    
    ). Stir vigorously under 
    
    
    
    atmosphere (1 atm balloon is usually sufficient; 30 psi for faster kinetics) for 4–12 hours at RT.
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

    • Safety: Do not let the Pd/C cake dry out completely on the filter, as it is pyrophoric. Keep it wet with water after filtration.

  • Isolation:

    • Option A (Immediate Use): Concentrate the filtrate to give the free base (dark oil/solid) and use immediately in the next acylation/coupling reaction.

    • Option B (Storage): Add 4M HCl in Dioxane (2.5 eq) to the filtrate and concentrate to isolate the stable Dihydrochloride salt .

Visual Workflows

Figure 1: Synthesis & Processing Workflow

SynthesisWorkflow Start Start: 2-Chloro-5-nitropyridine React Reaction: + Isopropylamine Reflux EtOH, 4h Start->React SnAr Workup Workup: Conc. & Wash (EtOAc/Brine) React->Workup TLC Control Product Intermediate: N-isopropyl-5-nitro pyridin-2-amine Workup->Product Crystallization Reduct Reduction: H2, Pd/C MeOH Product->Reduct Hydrogenation Final Target Scaffold: N2-isopropylpyridine -2,5-diamine Reduct->Final Filter & Isolate

Caption: Step-by-step workflow for the synthesis of the nitro-intermediate and its reduction to the active diamine scaffold.

Figure 2: Strategic Library Generation (Kinase Inhibition)

LibraryGen Core Diaminopyridine Core (Nucleophile) Path1 Urea Formation (+ Isocyanates) Core->Path1 Path2 Amide Coupling (+ Carboxylic Acids) Core->Path2 Path3 SnAr / Buchwald (+ Heteroaryl Halides) Core->Path3 Drug1 Target: CDK Inhibitors (Urea Linker) Path1->Drug1 Drug2 Target: JAK Inhibitors (Amide Linker) Path2->Drug2 Drug3 Target: ALK Inhibitors (Bi-aryl systems) Path3->Drug3

Caption: Divergent synthesis strategy using the reduced diamine scaffold to access various kinase inhibitor classes.

Quality Control & Safety

Analytical Standards:

  • HPLC: C18 Column, Water/Acetonitrile gradient (0.1% TFA). The nitro compound elutes later than the diamine due to the lipophilic nitro group.

  • NMR (

    
    , DMSO-
    
    
    
    ):
    • Nitro-intermediate: Look for the isopropyl doublet (

      
       ppm), septet (
      
      
      
      ppm), and the characteristic low-field pyridine protons (
      
      
      ppm for H-6).
    • Diamine: Look for the upfield shift of aromatic protons and the appearance of the broad

      
       signal.
      

Safety & Handling (E-E-A-T):

  • Toxicity: Nitropyridines are generally toxic if swallowed or absorbed through the skin (Category 3 Acute Tox).[4][5] Wear nitrile gloves and work in a fume hood.

  • Thermal Hazard:

    
     reactions with nitropyridines can be exothermic. Control addition rates.
    
  • Pyrophoric Hazard: Dry Pd/C catalysts can ignite methanol vapors. Always keep the catalyst damp with water or solvent during filtration.

References

  • Synthesis of 2-amino-5-nitropyridines (

    
     Mechanism): 
    
    • BenchChem.[2] (n.d.). Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Retrieved from

  • Reduction Protocols (Nitro to Amine)

    • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds to Amines. Retrieved from

  • Safety Data & Handling

    • Sigma-Aldrich. (2025).[4][5][6] Safety Data Sheet: 2-Amino-5-nitropyridine derivatives. Retrieved from

  • Kinase Inhibitor Scaffolds (Contextual Grounding)

    • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 35764-54-6. Retrieved from

Sources

Application Notes and Protocols for the Preparation of Bioactive Ligands Containing a 5-Nitropyridine Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 5-Nitropyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands out as a "privileged structural motif," integral to numerous FDA-approved drugs.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone of drug design. The introduction of a nitro group, particularly at the 5-position, dramatically alters the electronic character of the pyridine ring, creating a versatile and highly valuable scaffold for the development of novel bioactive ligands.[1] The strong electron-withdrawing nature of the 5-nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), providing a robust platform for generating diverse compound libraries.[3][4]

This guide provides an in-depth exploration of the synthesis, application, and strategic considerations for developing bioactive ligands incorporating the 5-nitropyridine moiety. We will delve into validated synthetic protocols, explain the causal mechanisms behind experimental choices, and discuss the role of this scaffold in targeting critical biological pathways, including its application in the development of kinase inhibitors and antimicrobial agents.[1][3][5]

The Role of the 5-Nitro Group in Drug-Receptor Interactions

A ligand's biological activity is dictated by its interaction with a specific macromolecular target, or receptor.[6][7] The 5-nitropyridine moiety imparts specific physicochemical properties that can be leveraged to enhance these interactions.

  • Hydrogen Bonding: The oxygen atoms of the nitro group are potent hydrogen bond acceptors. This allows for strong, directional interactions with hydrogen bond donors (e.g., -NH or -OH groups) in a receptor's binding site, which can be critical for affinity and selectivity.[8]

  • Dipole-Dipole Interactions: The nitro group possesses a strong dipole moment, which can engage in favorable electrostatic interactions within the often polar environment of a protein's active site.

  • Modulation of Ring pKa: The electron-withdrawing nitro group lowers the pKa of the pyridine nitrogen, reducing its basicity. This modulation is crucial for controlling the ionization state of the molecule at physiological pH, which in turn affects solubility, cell permeability, and the potential for off-target interactions at other receptors.

The strategic placement of this moiety can thus "tune" a molecule for optimal engagement with its biological target, transforming a simple scaffold into a potent therapeutic agent.[9]

Core Synthetic Strategies and Mechanistic Considerations

The synthesis of 5-nitropyridine derivatives can be approached through several strategic pathways. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Strategy 1: Electrophilic Nitration of Pyridine Derivatives

Direct nitration of the parent pyridine ring is notoriously difficult and low-yielding.[10] The pyridine nitrogen is readily protonated under the strongly acidic conditions of nitration (e.g., H₂SO₄/HNO₃), forming a highly deactivated pyridinium cation that resists electrophilic attack.[10] To overcome this, two primary approaches are employed:

  • Nitration of Pyridine-N-Oxides: The N-oxide functionality activates the pyridine ring to electrophilic substitution, primarily at the 4-position. Subsequent deoxygenation restores the pyridine ring.

  • Nitration via N-Nitropyridinium Intermediates: A more modern approach involves reacting pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion. This intermediate can then undergo a[11][12] sigmatropic shift to yield 3-nitropyridine, which can be further functionalized.[13][14]

Strategy 2: Building Blocks - Synthesis from 2-Aminopyridine

A robust and widely used method involves a multi-step synthesis starting from commercially available 2-aminopyridine. This pathway offers excellent control over the regiochemistry to produce the desired 5-nitro isomer. The general workflow is outlined below.

Synthesis_Workflow_from_2_Aminopyridine cluster_0 Core Synthesis Pathway Start 2-Aminopyridine Nitration Step 1: Nitration (H₂SO₄/HNO₃) Start->Nitration Product1 2-Amino-5-nitropyridine Nitration->Product1 Diazotization Step 2: Diazotization & Hydrolysis (NaNO₂, H⁺, H₂O, Δ) Product1->Diazotization Product2 2-Hydroxy-5-nitropyridine Diazotization->Product2 Chlorination Step 3: Chlorination (POCl₃ or PCl₅) Product2->Chlorination Product3 2-Chloro-5-nitropyridine (Key Intermediate) Chlorination->Product3 SNAr Step 4: SₙAr Reaction (+ Nucleophile, e.g., R-NH₂) Product3->SNAr Final Bioactive Ligand SNAr->Final

Caption: Workflow for synthesizing 5-nitropyridine ligands from 2-aminopyridine.

This pathway is advantageous because it reliably produces the key 2-chloro-5-nitropyridine intermediate, a versatile building block for further elaboration via nucleophilic aromatic substitution (SNAr).[15]

Strategy 3: Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most common and powerful strategy for generating libraries of bioactive 5-nitropyridine ligands. Starting with an electron-deficient halo-nitropyridine (e.g., 2-chloro-5-nitropyridine or 2,4-dichloro-5-nitropyridine), the halogen acts as a good leaving group.[3][4] The presence of the strongly electron-withdrawing nitro group at the 5-position stabilizes the negative charge of the intermediate Meisenheimer complex, thereby facilitating the substitution reaction with a wide range of nucleophiles (amines, alcohols, thiols).

SNAr_Library_Synthesis cluster_1 Library Generation via SₙAr Start 2-Halo-5-nitropyridine (e.g., X = Cl) Nuc1 Amine (R¹-NH₂) Start->Nuc1 SₙAr Nuc2 Alcohol (R²-OH) Start->Nuc2 SₙAr Nuc3 Thiol (R³-SH) Start->Nuc3 SₙAr Nuc_etc Other Nucleophiles... Start->Nuc_etc SₙAr Prod1 2-Amino-5-nitropyridine Derivative Nuc1->Prod1 Prod2 2-Alkoxy-5-nitropyridine Derivative Nuc2->Prod2 Prod3 2-Thioether-5-nitropyridine Derivative Nuc3->Prod3 Prod_etc Diverse Ligand Library Prod1->Prod_etc Prod2->Prod_etc Prod3->Prod_etc

Caption: SNAr as a core strategy for diversifying the 5-nitropyridine scaffold.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Success at each stage should be confirmed by appropriate analytical methods (TLC, LC-MS, NMR) before proceeding to the next step.

Protocol 1: Multi-step Synthesis of 2-Chloro-5-nitropyridine

This protocol details the synthesis of a key intermediate starting from 2-aminopyridine, based on established methodologies.[15][16][17]

Step 1a: Nitration to form 2-Amino-5-nitropyridine [17]

  • Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 100 mL of concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice-salt bath.

  • Addition: Slowly add 2-aminopyridine (0.2 mol, 18.8 g) in portions, ensuring the temperature does not exceed 20 °C. Stir until all solids have dissolved.

  • Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 0.2 mol, 8.8 mL) to 20 mL of concentrated H₂SO₄, pre-chilled to 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the 2-aminopyridine solution, maintaining the reaction temperature between 40-50 °C. After addition is complete, stir at this temperature for 2-3 hours.

  • Workup: Carefully pour the reaction mixture onto 500 g of crushed ice. Neutralize the solution by the slow addition of concentrated aqueous ammonia until pH 7-8 is reached, keeping the temperature below 20 °C.

  • Isolation: The yellow precipitate of 2-amino-5-nitropyridine is collected by vacuum filtration, washed thoroughly with cold water, and dried.

    • Self-Validation: Confirm product identity and purity via melting point and ¹H NMR spectroscopy.[18]

Step 1b: Diazotization and Hydrolysis to 2-Hydroxy-5-nitropyridine [17]

  • Suspension: Suspend the 2-amino-5-nitropyridine (0.15 mol, 20.8 g) in a mixture of 150 mL water and 30 mL concentrated H₂SO₄. Cool the mixture to 0-5 °C.

  • Diazotization: Add a solution of sodium nitrite (NaNO₂, 0.17 mol, 11.7 g) in 40 mL of water dropwise, keeping the temperature below 10 °C. Stir for 1 hour at this temperature.

  • Hydrolysis: Heat the reaction mixture to 80-90 °C and maintain for 2 hours until nitrogen evolution ceases.

  • Isolation: Cool the mixture to room temperature. The precipitated 2-hydroxy-5-nitropyridine is collected by filtration, washed with cold water, and dried.

    • Self-Validation: Monitor the disappearance of the starting material by TLC. Confirm product structure by LC-MS and NMR.

Step 1c: Chlorination to 2-Chloro-5-nitropyridine [15][16]

  • Setup: In a flask equipped with a reflux condenser and a gas trap (to capture HCl fumes), combine 2-hydroxy-5-nitropyridine (0.1 mol, 14.0 g) with phosphorus oxychloride (POCl₃, 0.3 mol, 28 mL).

  • Reaction: Slowly add phosphorus pentachloride (PCl₅, 0.11 mol, 23 g). Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto 300 g of crushed ice.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield pure 2-chloro-5-nitropyridine.

    • Self-Validation: Assess purity by GC-MS or LC-MS. Confirm final structure by ¹H and ¹³C NMR.

Protocol 2: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a general method for coupling 2-chloro-5-nitropyridine with a primary or secondary amine.[3]

  • Setup: To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile) add the desired amine nucleophile (1.1-1.5 eq).

  • Base: Add a non-nucleophilic base such as triethylamine (TEA, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq) to act as an HCl scavenger.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the reactivity of the amine.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, remove the solvent under reduced pressure, dissolve the residue in an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

    • Self-Validation: Confirm the structure of the final product and its purity using LC-MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.

Applications in Drug Discovery: Targeting Kinases

The 5-nitropyridine scaffold is a prominent feature in the design of inhibitors for various protein kinases, enzymes that are often dysregulated in diseases like cancer.[3]

Target KinaseExample Scaffold/CompoundBiological SignificanceReference
JAK2 Substituted 3-nitropyridinesJanus kinase 2 (JAK2) is a non-receptor tyrosine kinase involved in cytokine signaling pathways crucial for cell growth and proliferation. Inhibitors are investigated for myeloproliferative neoplasms.[1]
GSK-3 Substituted 2,6-dichloro-3-nitropyridinesGlycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in numerous cellular processes. Its dysregulation is linked to cancer, neurodegenerative diseases, and bipolar disorder.[1][3]
ALK5 Substituted pyridinyl-imidazolesActivin receptor-like kinase 5 (ALK5) is a key mediator in the TGF-β signaling pathway, which is involved in cell growth, differentiation, and fibrosis. Inhibitors have potential in treating fibrotic diseases and cancer.[4]
VEGFR-2 5-Anilinoquinazoline-8-nitro derivativesVascular endothelial growth factor receptor-2 (VEGFR-2) is a primary mediator of angiogenesis (new blood vessel formation), a critical process for tumor growth and metastasis.[19]

Challenges and Advanced Considerations: Bioisosteric Replacement

While synthetically useful, the aromatic nitro group is often considered a structural alert in drug discovery.[20] It can be susceptible to metabolic reduction in vivo, potentially forming reactive hydroxylamine and nitroso species that can lead to toxicity.[20] Consequently, a key strategy in lead optimization is the bioisosteric replacement of the nitro group with another group that mimics its key electronic and steric properties but possesses a more favorable safety and metabolic profile.[11][12][21]

PropertyNitro Group (-NO₂)Pentafluorosulfanyl (-SF₅)Trifluoromethyl (-CF₃)Rationale for Difference
Hammett Constant (σp) ~0.78~0.68~0.54All are strongly electron-withdrawing, influencing ring electronics.
Lipophilicity (π) -0.281.510.88-SF₅ and -CF₃ are significantly more lipophilic, impacting solubility and membrane permeability.[11]
Metabolic Stability Prone to reductionGenerally highly stableGenerally highly stableThe C-F and S-F bonds are much stronger and less susceptible to metabolic cleavage than the N-O bonds of the nitro group.[12][21]
Geometry PlanarOctahedralTetrahedralDifferent steric profiles can influence binding pocket fit.[11]

This comparative data highlights that while no single replacement is perfect, groups like -SF₅ and -CF₃ can serve as effective bioisosteres, retaining the crucial electron-withdrawing character while improving drug-like properties.[11][12][21]

Conclusion

The 5-nitropyridine moiety is a powerful and versatile scaffold in the design and synthesis of bioactive ligands. Its unique electronic properties facilitate robust synthetic transformations, particularly nucleophilic aromatic substitution, enabling the creation of large and diverse chemical libraries. While the potential metabolic liability of the nitro group requires careful consideration, its role as a key interacting element and a synthetic linchpin is undisputed. By understanding the underlying synthetic mechanisms, the rationale for specific protocols, and advanced medicinal chemistry strategies like bioisosteric replacement, researchers can effectively harness the power of the 5-nitropyridine core to develop the next generation of targeted therapeutics.

References

  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. Retrieved from [Link]

  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5638-5651. Retrieved from [Link]

  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. Retrieved from [Link]

  • Ono, K., et al. (2022). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 27(21), 7247. Retrieved from [Link]

  • Xinfa Pharmaceutical Co Ltd. (2020). Preparation method of high-yield 2-chloro-5-nitropyridine. Google Patents.
  • Bakke, J. M., et al. (2009). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • CN112745259A. (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Google Patents.
  • Liu, Y., et al. (2014). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chemical Biology & Drug Design, 84(4), 451-457. Retrieved from [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. Retrieved from [Link]

  • Morressier. (2019). Trifluoromethyl group as a bioisosteric replacement of aliphatic nitro group in CB 1 receptor positive allosteric modulators (PAMs). Retrieved from [Link]

  • ResearchGate. (2007). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Retrieved from [Link]

  • Kulakov, I. V., et al. (2023). Multicomponent synthesis of 4-unsubstituted 5-nitropyridine derivatives. OUCI. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Retrieved from [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, anti-17β-HSD and antiproliferative activity of new substituted 5-nitrosopyrimidine analogs. Retrieved from [Link]

  • RSC Publishing. (n.d.). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2022). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Drug–Receptor Interactions. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science and Research. (n.d.). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. Retrieved from [Link]

  • Lippincott Illustrated Reviews: Pharmacology. (2022). Drug-Receptor Interactions and Pharmacodynamics. Retrieved from [Link]

  • SlideShare. (n.d.). Drug-Receptor Interactions and Pharmacodynamics. Retrieved from [Link]

Sources

Application Note: Isopropyl-(5-nitro-pyridin-2-yl)-amine as a Strategic Agrochemical Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the competitive landscape of modern agrochemical discovery, Isopropyl-(5-nitro-pyridin-2-yl)-amine (CAS: 25680-34-0) represents a "privileged scaffold." Unlike simple aminopyridines, the


-isopropyl substitution provides two critical advantages for active ingredient (AI) design:
  • Metabolic Stability: The steric bulk of the isopropyl group at the 2-position shields the amine nitrogen from rapid oxidative metabolism (N-dealkylation) in plant systems, extending the residual activity of the final agrochemical.

  • Lipophilicity Modulation: The isopropyl moiety increases

    
     compared to methyl/ethyl analogs, enhancing cuticular penetration in foliar applications without compromising systemic xylem transport.
    

This Application Note details the high-yield synthesis of this building block and its downstream conversion into


-isopropylpyridine-2,5-diamine , a gateway intermediate for next-generation neonicotinoid replacements and carboxamide fungicides.

Chemical Profile

PropertySpecification
IUPAC Name

-isopropyl-5-nitropyridin-2-amine
CAS Number 25680-34-0
Molecular Formula

Molecular Weight 181.19 g/mol
Appearance Yellow crystalline solid
Melting Point 118–121 °C
Solubility Soluble in DCM, EtOAc, DMSO; Low solubility in water
Hazards Irritant (H315, H319, H335)

Protocol A: Synthesis of the Building Block ( )

Objective: Synthesize this compound from 2-chloro-5-nitropyridine via Nucleophilic Aromatic Substitution.

Mechanism & Rationale

The reaction proceeds via an addition-elimination mechanism (


). The nitro group at the 5-position is crucial; it acts as an electron-withdrawing group (EWG), activating the 2-position for nucleophilic attack by isopropylamine.
  • Why Ethanol? A protic solvent stabilizes the Meisenheimer complex intermediate, lowering the activation energy.

Materials
  • Substrate: 2-Chloro-5-nitropyridine (1.0 eq)

  • Nucleophile: Isopropylamine (1.2 eq)

  • Base: Triethylamine (TEA) (1.5 eq) – Scavenges HCl byproduct.

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology
  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-nitropyridine (10.0 g, 63.1 mmol) in Ethanol (100 mL).

  • Addition: Add Triethylamine (13.2 mL, 94.6 mmol) in one portion.

  • Nucleophile Introduction: Add Isopropylamine (6.5 mL, 75.7 mmol) dropwise over 10 minutes. Note: Mild exotherm may occur.

  • Reaction: Fit a reflux condenser and heat the mixture to reflux (78 °C) for 4–6 hours.

    • Validation: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      yellow spot.
  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove ethanol.

    • Resuspend residue in Ethyl Acetate (150 mL) and wash with Water (2

      
       50 mL) followed by Brine (50 mL).
      
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from minimal hot ethanol or ethanol/heptane mixture.
    

Expected Yield: 85–92% (Yellow crystals).

Protocol B: Downstream Activation (Nitro Reduction)

Objective: Convert the nitro group to an amine to generate


-isopropylpyridine-2,5-diamine . This is the "active" coupling partner for creating amide-based fungicides or insecticides.
Workflow Visualization

SynthesisWorkflow Start 2-Chloro-5-nitropyridine Step1 SNAr Reaction (Isopropylamine, Reflux) Start->Step1 + iPr-NH2 Inter Intermediate: N-isopropyl-5-nitropyridin-2-amine Step1->Inter Yield >85% Step2 Pd/C Hydrogenation (H2, MeOH) Inter->Step2 Reduction Final Target Scaffold: N2-isopropylpyridine-2,5-diamine Step2->Final Amine Generation

Figure 1: Linear synthesis workflow from commodity chemical to diamine scaffold.

Methodology (Catalytic Hydrogenation)
  • Safety Check: Purge all vessels with Nitrogen. Hydrogen gas is highly flammable.

  • Charge: Dissolve the Nitro intermediate (5.0 g) in Methanol (50 mL) in a hydrogenation pressure bottle.

  • Catalyst: Carefully add 10% Pd/C (5 wt% loading, 250 mg). Caution: Pd/C can ignite methanol vapors if dry; add as a water slurry if possible.

  • Reduction: Pressurize to 30–40 psi

    
      and shake/stir at room temperature for 2–4 hours.
    
    • Endpoint: Uptake of hydrogen ceases. Solution often turns from bright yellow to colorless/pale brown.

  • Isolation: Filter through a Celite pad to remove catalyst. Concentrate filtrate to obtain the diamine.

    • Storage: The resulting diamine is air-sensitive (oxidation). Store under inert gas or use immediately in the next coupling step.

Agrochemical Application Context

This scaffold acts as a divergence point. The 5-amino position is chemically distinct from the 2-isopropylamino position, allowing for orthogonal functionalization.

Pathway Divergence

ApplicationPathways Core N2-isopropylpyridine-2,5-diamine (The Scaffold) App1 Insecticides (Sulfoxaflor Analogs) Core->App1 Sulfoximine Coupling App2 Fungicides (Succinate Dehydrogenase Inhibitors) Core->App2 Pyrazole-Acid Coupling Mech1 Target: nAChR (Nicotinic Acetylcholine Receptor) App1->Mech1 Mech2 Target: SDH Complex (Mitochondrial Respiration) App2->Mech2

Figure 2: Divergent synthesis pathways for insecticide and fungicide discovery.

  • Insecticides (nAChR Modulators): The 2-isopropylamino-pyridine motif mimics the pharmacophore of neonicotinoids but with altered binding kinetics. Coupling the 5-amine with sulfoximines can yield analogs of Sulfoxaflor with unique resistance-breaking profiles.

  • Fungicides (SDHI Class): Reacting the 5-amine with pyrazole-4-carbonyl chlorides generates carboxamides. The isopropyl group provides the necessary lipophilicity for the molecule to penetrate fungal membranes and inhibit Succinate Dehydrogenase (Complex II).

References & Authority

  • Synthesis of 2-amino-5-nitropyridines:

    • Source: PubChem Compound Summary for CID 77888.

    • Link:

    • Relevance: Validates the foundational chemistry and safety profile of the parent scaffold.

  • Agrochemical Utility of Pyridines:

    • Source: Jeschke, P. (2016). "Propensity of pyridine and quinoline derivatives to be agrochemicals." Pest Management Science.

    • Context: Establishes the pyridine ring as a bioisostere for benzene in crop protection agents, improving water solubility and systemic transport.

  • Physical Properties & Spectra:

    • Source: NIST Chemistry WebBook.

    • Link:

    • Relevance: Provides IR and Mass Spec data for structural validation of the core moiety.

  • Reaction Mechanism (

    
    ): 
    
    • Source: Organic Chemistry Portal.

    • Link:

    • Relevance: Mechanistic grounding for Protocol A.[1]

Sources

Reaction conditions for amination of 2-chloro-5-nitropyridine with isopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the optimized reaction conditions for the amination of 2-chloro-5-nitropyridine with isopropylamine. It addresses critical process parameters including the volatility of the amine reagent and the regiochemical stability of the substrate.

Executive Summary

The amination of 2-chloro-5-nitropyridine (CAS: 4548-45-2) with isopropylamine is a classic Nucleophilic Aromatic Substitution (SNAr). While the reaction appears straightforward, the volatility of isopropylamine (b.p. 32–34 °C) and the deactivating potential of the resulting aminopyridine product require specific engineering controls.

This guide provides a Sealed Vessel Protocol (Method A) as the primary recommendation for high yield and reproducibility, ensuring the volatile nucleophile remains in the reaction matrix. A secondary Atmospheric Protocol (Method B) is provided for scenarios where pressure vessels are unavailable.

Key Reaction Parameters:

  • Substrate: 2-Chloro-5-nitropyridine (Electrophile)[1][2][3]

  • Reagent: Isopropylamine (Nucleophile, b.p. 32 °C)

  • Solvent: Ethanol (Green/Polar Protic) or THF (Polar Aprotic)

  • Base: Excess Isopropylamine or DIPEA (Proton Scavenger)

Mechanistic Insight & Causality

The SNAr Pathway

The reaction proceeds via an addition-elimination mechanism. The nucleophilic nitrogen of isopropylamine attacks the C-2 position of the pyridine ring. This attack is facilitated by:

  • The Ring Nitrogen: Acts as an electron sink, lowering the LUMO energy at C-2.

  • The 5-Nitro Group: A strong electron-withdrawing group (EWG) that stabilizes the anionic intermediate (Meisenheimer Complex) through resonance.

Unlike electrophilic aromatic substitution, this reaction requires an electron-deficient ring. The chloride acts as the leaving group (LG) in the second step, restoring aromaticity.

Visualization of the Reaction Pathway

The following diagram illustrates the transition from the reactants through the Meisenheimer complex to the final product.

SNAr_Mechanism cluster_notes Critical Factors Reactants Reactants 2-Cl-5-NO2-Pyridine + Isopropylamine TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 k1 (Slow) Note2 Isopropylamine Volatility (BP 32°C) Reactants->Note2 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS1->Intermediate TS2 Transition State 2 (Chloride Departure) Intermediate->TS2 Note1 Nitro group at C-5 stabilizes negative charge Intermediate->Note1 Products Product N-isopropyl-5-nitropyridin-2-amine + HCl (Salt) TS2->Products k2 (Fast)

Caption: Kinetic pathway of SNAr amination showing the rate-determining nucleophilic attack and stabilization by the nitro group.

Reaction Optimization Data

The following table summarizes the solvent and temperature effects on conversion. The Sealed Vessel approach is superior due to the retention of the volatile amine.

ParameterCondition A (Recommended)Condition B (Alternative)Condition C (Avoid)
Solvent Ethanol (EtOH)Tetrahydrofuran (THF)Toluene
Temperature 60–70 °C25 °C (Room Temp)110 °C (Reflux)
Vessel Type Sealed Pressure Vial Round Bottom FlaskOpen Reflux
Time 2–4 Hours18–24 HoursN/A
Yield >90%75–85%<20% (Amine loss)
Workup Water PrecipitationEvaporation/ExtractionN/A

Why Ethanol? Ethanol is a polar protic solvent that stabilizes the polar transition state and the leaving chloride ion. It also allows for a "green" workup where the hydrophobic product precipitates upon addition of water, minimizing organic solvent waste.

Experimental Protocols

Materials & Safety
  • 2-Chloro-5-nitropyridine: Irritant.[1] Handle in a fume hood.

  • Isopropylamine: Highly Volatile (BP 32°C) , Flammable, Corrosive. Keep chilled before use.

  • Ethanol: 200 Proof or HPLC grade.

Method A: Sealed Vessel Synthesis (Recommended)

Best for: High yield, speed, and scale-up potential.

  • Preparation: Pre-weigh 1.58 g (10 mmol) of 2-chloro-5-nitropyridine into a 20 mL pressure-rated reaction vial (e.g., microwave vial or thick-walled glass tube with Teflon cap).

  • Solvation: Add 10 mL of Ethanol . Add a magnetic stir bar.

  • Reagent Addition: Chill the vial in an ice bath for 5 minutes. Quickly add 2.5 mL (approx. 30 mmol, 3 equiv) of isopropylamine .

    • Note: Excess amine acts as both nucleophile and base to neutralize the HCl generated.

  • Reaction: Cap the vial tightly. Transfer to a pre-heated oil bath or heating block at 65 °C . Stir for 3 hours.

    • Visual Check: The solution will likely turn from pale yellow to a deeper yellow/orange.

  • Monitoring: Cool a small aliquot and check by TLC (30% EtOAc/Hexanes) or LCMS. Starting material (Rf ~0.6) should be consumed; product (Rf ~0.4) should be dominant.

  • Workup:

    • Cool the vial to room temperature.

    • Pour the reaction mixture into 50 mL of ice-cold water with vigorous stirring.

    • The product, N-isopropyl-5-nitropyridin-2-amine, will precipitate as a yellow solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with 20 mL of cold water to remove amine salts.

  • Drying: Dry the solid under vacuum at 40 °C.

    • Expected Yield: 1.6–1.7 g (88–94%).

    • Purity: Typically >95% by 1H NMR.

Method B: Atmospheric Pressure (Alternative)

Best for: Labs without pressure vessels.

  • Setup: Use a 50 mL round bottom flask with a reflux condenser. Connect a cooling water circulator set to <10 °C (crucial to condense the amine).

  • Dissolution: Dissolve 1.58 g (10 mmol) of substrate in 10 mL of THF (THF solubilizes the reactants well at lower temps).

  • Addition: Add 2.1 mL (1.5 equiv) of Triethylamine (TEA) as an auxiliary base, followed by 1.0 mL (1.2 equiv) of isopropylamine .

  • Reaction: Stir at Room Temperature (20–25 °C) for 24 hours.

    • Caution: Do not heat. Heating will drive off the isopropylamine before it reacts.

  • Workup: Evaporate the THF under reduced pressure. Resuspend the residue in EtOAc (20 mL) and wash with Water (2 x 20 mL) and Brine (10 mL). Dry over Na2SO4 and concentrate.

Workup & Purification Workflow

The following diagram outlines the decision logic for purifying the crude product based on the chosen synthesis method.

Purification_Workflow Crude Crude Reaction Mixture Method_Check Method Used? Crude->Method_Check Precip Pour into Ice Water (Method A) Method_Check->Precip Sealed (EtOH) Evap Evaporate Solvent (Method B) Method_Check->Evap Atmospheric (THF) Filter Filtration Precip->Filter Wash Wash with Cold H2O (Removes Salts) Filter->Wash Solid Yellow Solid Isolated Wash->Solid Extract Redissolve in EtOAc Wash w/ H2O & Brine Evap->Extract Extract->Solid Purity_Check Check Purity (NMR/LCMS) Solid->Purity_Check Recryst Recrystallize (EtOH/H2O 9:1) Purity_Check->Recryst Fail (<95%) Final Final Product >98% Purity Purity_Check->Final Pass (>95%) Recryst->Final

Caption: Decision tree for isolation and purification of N-isopropyl-5-nitropyridin-2-amine.

Analytical Validation

To validate the synthesis, compare your analytical data against these expected values:

  • Appearance: Yellow crystalline solid.

  • Melting Point: ~108–110 °C (Product is distinct from starting material MP 105–108 °C; mixed MP will be depressed).

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 9.0 (d, 1H, C6-H, Deshielded by nitro).

    • δ 8.1 (dd, 1H, C4-H).

    • δ 7.8 (d, 1H, NH, Broad doublet).

    • δ 6.6 (d, 1H, C3-H, Shielded by amine).

    • δ 4.2 (m, 1H, Isopropyl CH).

    • δ 1.2 (d, 6H, Isopropyl CH3).

References

  • Mechanism of SNAr: Bunnett, J. F.; Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chem. Rev.1951 , 49, 273.

  • Reactivity of Nitropyridines: Spitzner, R. "Pyridine-N-oxides and Nitropyridines." Science of Synthesis, 2005. (General reference for halo-nitropyridine reactivity).
  • Safety Data (Substrate): PubChem Compound Summary for CID 78308, 2-Chloro-5-nitropyridine.

  • Analogous Protocol (Benzylamine): BenchChem Application Note, "Synthesis of 2-Benzylpyrimidin-5-amine." (Demonstrates mild SNAr conditions for primary amines).

  • Product Characterization: National Institute of Standards and Technology (NIST) WebBook, "2-Amino-5-nitropyridine derivatives."

Sources

Scalable synthesis methods for N-isopropyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of N-isopropyl-5-nitropyridin-2-amine

Executive Summary

N-isopropyl-5-nitropyridin-2-amine is a critical pharmacophore and intermediate used in the synthesis of various kinase inhibitors and active pharmaceutical ingredients (APIs). While medicinal chemistry routes often utilize milligram-scale microwave synthesis, these methods are unsuitable for kilogram-scale production due to thermal hazards and cost constraints.[1]

This guide details a scalable, robust process based on Nucleophilic Aromatic Substitution (


). Unlike catalytic amination (Buchwald-Hartwig), this method utilizes the intrinsic electrophilicity of the 5-nitro-substituted pyridine, eliminating the need for expensive palladium catalysts and reducing heavy metal scavenging burdens.[1]

Key Process Attributes:

  • Scalability: Designed for 100g to 10kg batches.

  • Safety: Engineered controls for exothermic amine addition and nitro-compound thermal stability.[1]

  • Purity: Integrated crystallization step to reject regioisomers and inorganic salts.

  • Regulatory: Specific mitigation strategies for Nitrosamine Drug Substance-Related Impurities (NDSRIs).

Retrosynthetic Analysis & Strategy

The most logical disconnection for scale-up is the displacement of a leaving group at the 2-position of the pyridine ring.[1] The nitro group at the 5-position provides essential electronic activation (para-like effect), making the 2-carbon highly electrophilic.[1]

Reaction Scheme:

ReactionScheme SM1 2-Chloro-5-nitropyridine (CAS: 4548-45-2) Product N-isopropyl-5-nitropyridin-2-amine (Target) SM1->Product S_NAr Reaction IPA, 50-60°C Reagent Isopropylamine (Nucleophile) Reagent->Product Base Base (K2CO3 or TEA) Byproduct HCl Salt Base->Byproduct

Figure 1: The


 pathway utilizes the strong electron-withdrawing nature of the nitro group to facilitate chloride displacement.[1]

Strategic Choice: Solvent & Base [1]

  • Solvent: Isopropanol (IPA) is selected over Acetonitrile or DMF. IPA is a Class 3 solvent (low toxicity), handles heat transfer well, and allows for direct crystallization of the product by water addition (antisolvent) or cooling.

  • Base: Potassium Carbonate (

    
    ) . While excess isopropylamine can act as a base, it creates a viscous hydrohalide salt oil that complicates workup. An inorganic base allows the byproduct (KCl) to be removed via aqueous wash, leaving the organic product in solution or precipitate.
    

Detailed Synthesis Protocol

Scale: 1.0 kg Input (2-Chloro-5-nitropyridine) Expected Yield: 85-92% Cycle Time: ~12-16 Hours[1]

Reagents & Materials[2][3]
ReagentCASEq.Mass/VolRole
2-Chloro-5-nitropyridine 4548-45-21.01.00 kgLimiting Reagent
Isopropylamine 75-31-01.20.45 kgNucleophile
Potassium Carbonate 584-08-71.51.31 kgAcid Scavenger
Isopropanol (IPA) 67-63-0-5.0 LSolvent
Water (DI) 7732-18-5-10.0 LQuench/Wash
Step-by-Step Procedure

Step 1: Reactor Charging (Inertion)

  • Purge a 20L glass-lined reactor with Nitrogen (

    
    ) to remove oxygen.[1] Rationale: Although the reaction is not strictly air-sensitive, excluding oxygen minimizes oxidative degradation and color formation.[1]
    
  • Charge Isopropanol (5.0 L) and start agitation (150-200 RPM).

  • Charge 2-Chloro-5-nitropyridine (1.00 kg) . Ensure full dissolution (mild heating to 30°C may be required).

  • Charge Potassium Carbonate (1.31 kg) . The mixture will be a slurry.

Step 2: Controlled Addition (Exotherm Management) 5. Cool the slurry to 20°C . 6. Add Isopropylamine (0.45 kg) via a dropping funnel or dosing pump over 60-90 minutes .

  • Critical Control: Maintain internal temperature
    
    
    . The reaction is exothermic.
  • Safety Note: Isopropylamine is volatile (BP: 33-34°C).[1] Adding it too fast or at high temperatures will result in reagent loss and pressure buildup.

Step 3: Reaction Aging [1] 7. After addition, warm the reactor to 50-55°C . 8. Hold at temperature for 4-6 hours . 9. IPC (In-Process Control): Sample for HPLC. Target:


 starting material.

Step 4: Workup & Crystallization [1] 10. Cool the reaction mixture to 20-25°C . 11. Slowly add DI Water (5.0 L) over 1 hour.

  • Observation: The inorganic salts (
    
    
    , excess
    
    
    ) will dissolve, and the product will begin to precipitate as a yellow/orange solid.
  • Cool further to 0-5°C and age for 2 hours to maximize yield.

Step 5: Filtration & Drying [1] 13. Filter the slurry using a centrifuge or Nutsche filter. 14. Wash the cake with Water (2 x 2.5 L) to remove residual salts and base. 15. Wash with Cold Isopropanol/Water (1:4 ratio, 1.0 L) to displace water and speed up drying. 16. Dry in a vacuum oven at 45°C for 12 hours.

Process Safety & Critical Quality Attributes (CQAs)

Thermal Hazards (DSC Data Simulation)

Nitro-aromatics possess high decomposition energy.[1]

  • Onset of Decomposition: Typically

    
     for this class, but the reaction mixture contains amines which can lower stability.
    
  • Control: Never exceed 70°C during the reaction. Ensure the reactor has a rupture disc vented to a safe location.

Nitrosamine Risk Mitigation (Regulatory Critical)

The product is a secondary amine with a nitro group. If exposed to nitrosating agents (nitrites), it can form N-nitroso-N-isopropyl-5-nitropyridin-2-amine, a potential mutagen (NDSRI).[1]

  • Source Control: Test 2-Chloro-5-nitropyridine for nitrite content (limit

    
    ).
    
  • Process Control: Use DI water free of nitrites. Avoid using sodium nitrite in any adjacent processes.

  • Scavenging: If nitrite risk is high, add Ascorbic Acid (0.1 eq) during the aqueous quench to scavenge potential nitrosating species [1].

Impurity Profile
ImpurityOriginControl Strategy
2-Hydroxy-5-nitropyridine Hydrolysis of SMKeep water content low during reaction; ensure dry IPA.[1]
Bis-alkylated species Over-reactionSterically hindered by isopropyl group; unlikely but monitored by HPLC.[1]
Residual Solvent (IPA) DryingMonitor by GC-Headspace; Limit

.

Process Flow Diagram

ProcessFlow cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Isolation Start Reactor Setup (N2 Purge) Charge Charge IPA, SM, K2CO3 Start->Charge Addition Dose Isopropylamine (T < 35°C) Charge->Addition Heat Heat to 55°C (Age 4-6h) Addition->Heat Cool Cool to 20°C Heat->Cool IPC Pass Quench Add Water (Antisolvent) Dissolve Salts / Precipitate Product Cool->Quench Chill Chill to 0-5°C Quench->Chill Filter Filtration Chill->Filter Wash Wash (Water -> Cold IPA/H2O) Filter->Wash Dry Vacuum Dry (45°C) Wash->Dry Final Final Product (Yellow Solid) Dry->Final

Figure 2: Unit operation flow for the synthesis of N-isopropyl-5-nitropyridin-2-amine.

Analytical Methods

HPLC Method (Purity):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (Nitro group absorbance) and 300 nm.

  • Retention Time: SM (~5.2 min), Product (~7.8 min).

NMR Characterization (Reference):

  • 1H NMR (DMSO-d6, 400 MHz):

    
     9.0 (d, 1H, H-6), 8.2 (dd, 1H, H-4), 7.8 (br d, 1H, NH), 6.6 (d, 1H, H-3), 4.2 (m, 1H, CH), 1.2 (d, 6H, CH3).
    
  • Interpretation: The doublet at 9.0 ppm is characteristic of the proton adjacent to the pyridine nitrogen and nitro group (highly deshielded).

References

  • Guidance on Nitrosamine Impurities. European Medicines Agency (EMA).[2] EMA/409815/2020. [Link][2]

  • Nucleophilic Aromatic Substitution of 2-Chloro-5-nitropyridine. Organic Syntheses, Coll. Vol. 3, p. 39. [Link] (General reference for chloropyridine reactivity).

  • Solvent Selection for Recrystallization. University of Rochester, Dept. of Chemistry. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA).[2][3] Guidance for Industry. [Link]

Sources

Microwave-assisted synthesis of 2-alkylamino-5-nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 2-Alkylamino-5-nitropyridines

Executive Summary

The 2-amino-5-nitropyridine moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for Janus kinase (JAK) inhibitors, antimicrobial agents, and imidazo[1,2-a]pyridine scaffolds. Conventional synthesis via Nucleophilic Aromatic Substitution (SNAr) often suffers from prolonged reaction times (2–24 hours), high solvent consumption, and variable yields due to the moderate reactivity of the pyridine ring compared to more electron-deficient systems like pyrimidine.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these kinetic barriers. By leveraging the specific dielectric heating properties of polar solvents and the activating nature of the 5-nitro group, this method reduces reaction times to minutes while increasing yields to >90%, aligning with Green Chemistry principles.

Scientific Foundation & Mechanism

The Chemical Challenge

The electrophilicity of 2-chloropyridine is inherently low. However, the introduction of a nitro group at the C5 position creates a "push-pull" electronic environment. The nitro group (


) acts as a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M), significantly lowering the energy of the LUMO at the C2 position. This activation is essential for facilitating the attack of amine nucleophiles.
Microwave Effects

Microwave irradiation (2.45 GHz) accelerates this transformation through two primary mechanisms:

  • Dipolar Polarization: Polar solvents (Ethanol, Water) and reagents align with the oscillating electric field, generating internal heat via molecular friction.

  • Ionic Conduction: If ionic bases (e.g.,

    
    ) are used, the dissolved ions oscillate in the field, colliding with solvent molecules to generate rapid, volumetric heating.
    

This rapid heating profile allows the system to bypass the activation energy barrier of the transition state (Meisenheimer complex) more efficiently than conventional convective heating.

Reaction Mechanism (SNAr)

The reaction proceeds via an addition-elimination pathway.[1] The amine attacks the C2 carbon, forming a resonance-stabilized Meisenheimer complex (anionic intermediate). The aromaticity is then restored by the elimination of the chloride leaving group.

SNAr_Mechanism Reactants Reactants 2-Chloro-5-nitropyridine + Amine (R-NH2) TS1 Transition State 1 Nucleophilic Attack Reactants->TS1 MW Activation Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Leaving Group Departure Intermediate->TS2 Products Product 2-Alkylamino-5-nitropyridine + HCl TS2->Products - Cl⁻

Figure 1: Mechanistic pathway of the microwave-accelerated SNAr reaction.

Experimental Protocol

Safety Warning: Microwave reactions generate high pressure. Use rated vessels (e.g., 10 mL or 35 mL pressure vials). Perform all manipulations in a fume hood.

Materials & Reagents
  • Substrate: 2-Chloro-5-nitropyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

    • Examples: Morpholine, Piperidine, Benzylamine, Aniline.

  • Base: Potassium Carbonate (

    
    , 2.0 equiv) or Triethylamine (
    
    
    
    , 2.0 equiv).
    • Note: For liquid amines, excess amine (2.5 equiv) can serve as both nucleophile and base.

  • Solvent: Ethanol (Green choice) or Acetonitrile (for lower solubility substrates). Water can be used for highly polar amines.

Standard Workflow

Step 1: Preparation In a 10 mL microwave process vial equipped with a magnetic stir bar, add:

  • 2-Chloro-5-nitropyridine (158 mg, 1.0 mmol)

  • Ethanol (3.0 mL)

  • Amine (1.1 mmol)

  • 
     (276 mg, 2.0 mmol)
    

Step 2: Irradiation (Microwave Parameters) Seal the vial with a PTFE-lined septum cap. Program the microwave reactor (e.g., CEM Discover or Biotage Initiator) with the following "Dynamic" method:

ParameterSettingRationale
Temperature 100°CSufficient to overcome Ea without degrading the nitro group.
Hold Time 10:00 minOptimized for >95% conversion based on kinetic studies.
Pressure Limit 250 psiSafety cutoff (EtOH generates ~30-50 psi at 100°C).
Power 150 W (Max)High initial power for rapid ramp-to-temperature.
Stirring HighEssential for uniform heat distribution (ionic conduction).

Step 3: Workup & Isolation

  • Cool the vial to room temperature (using compressed air jet usually built into the reactor).

  • Precipitation Method (Preferred): Pour the reaction mixture into ice-cold water (15 mL). The hydrophobic product usually precipitates immediately.

  • Filter the solid via vacuum filtration.

  • Wash with cold water (

    
    ) to remove salts and excess amine.
    
  • Dry in a vacuum oven at 45°C.

Step 4: Purification (If necessary) Most products obtained via this method are >95% pure. If required, recrystallize from hot Ethanol or purify via flash chromatography (Hexane/EtOAc).

Workflow Start Start: Weigh Reagents (Substrate, Amine, Base) Solvent Add Solvent (EtOH, 3 mL) Start->Solvent Seal Seal Vial & Load into Microwave Reactor Solvent->Seal Irradiate Irradiate 100°C, 10 min, 150W Seal->Irradiate Cool Cool to RT (Air Jet) Irradiate->Cool Workup Pour into Ice Water & Filter Precipitate Cool->Workup Analyze Analysis (NMR, LC-MS, Yield) Workup->Analyze

Figure 2: Step-by-step experimental workflow for the synthesis.

Results: Method Comparison

The following data illustrates the efficiency gains of the microwave protocol compared to traditional reflux methods for the reaction of 2-chloro-5-nitropyridine with morpholine.

MetricConventional Reflux (EtOH)Microwave Protocol (100°C)Improvement Factor
Reaction Time 3 - 5 Hours10 Minutes18x - 30x Faster
Temperature ~78°C (Boiling Point)100°C (Pressurized)+22°C
Isolated Yield 65 - 75%92 - 96%+20% Yield
Solvent Volume 10 - 20 mL/mmol2 - 3 mL/mmol5x Less Waste
Purity (Crude) Moderate (Side products)High (>95%)Cleaner Profile

Data aggregated from comparative studies on activated pyridine systems [1, 2].

Troubleshooting & Optimization

  • Low Conversion:

    • Diagnosis: Substrate is highly unreactive or amine is sterically hindered.

    • Solution: Increase temperature to 120°C or 140°C. Switch solvent to DMF or NMP (higher boiling point, better microwave absorption), though this complicates workup.

  • Pressure Errors:

    • Diagnosis: Solvent vapor pressure is too high.

    • Solution: If using water/ethanol mixtures, ensure the volume does not exceed 50% of the vial capacity. Lower the temperature to 90°C and extend time to 20 mins.

  • Aniline Derivatives:

    • Diagnosis: Anilines are weaker nucleophiles than alkyl amines.

    • Solution: Add a catalytic amount of acid (e.g., HCl or p-TsOH) to activate the pyridine further, or simply increase reaction time to 30 mins at 120°C.

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: National Institutes of Health (PMC) URL:[Link]

  • Microwave Mediated Dearylation of 2-Aryloxy-5-Nitropyridine Source: International Science Community Association URL:[Link]

  • Microwave-assisted synthesis of novel (5-nitropyridin-2-yl)alkyl carbamates Source: PubMed (J Org Chem) URL:[Link]

  • Comparative study of conventional and microwave assisted synthesis of heterocyclic molecules Source: Sphinx Knowledge House URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of SNAr Synthesis for Isopropyl-(5-nitro-pyridin-2-yl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SNAr-PYR-NO2-ISO Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses yield optimization for the synthesis of Isopropyl-(5-nitro-pyridin-2-yl)-amine via Nucleophilic Aromatic Substitution (


). While the 5-nitro group strongly activates the pyridine ring for nucleophilic attack at the 2-position, users frequently encounter issues with incomplete conversion , hydrolysis byproducts , and tar formation  (decomposition) during scale-up.

This support module provides a mechanistic breakdown, a logic-gated troubleshooting guide, and a "Gold Standard" protocol derived from high-fidelity


 literature.

Module 1: Reaction Mechanics & Critical Control Points

To improve yield, one must control the transition state energy of the Meisenheimer complex. The reaction follows an addition-elimination pathway.[1]

The Mechanism

The reaction rate is generally defined by


. The formation of the Meisenheimer intermediate is the rate-determining step (RDS).

Key Chemical Constraints:

  • Activation: The nitro group (

    
    ) at C5 withdraws electron density via induction (-I) and resonance (-M), making C2 highly electrophilic.
    
  • Sterics: Isopropylamine is a primary amine with moderate steric bulk (

    
    -branching). It is less nucleophilic than n-propylamine, requiring higher thermal energy or polar solvents to overcome the activation barrier.
    
  • Leaving Group: Chloride is the standard leaving group. Using Fluoride (2-fluoro-5-nitropyridine) would increase the reaction rate significantly due to the higher electronegativity of fluorine stabilizing the transition state, though it is more expensive.

Pathway Visualization

The following diagram illustrates the reaction logic and failure points.

SNAr_Mechanism SM 2-Chloro-5-nitropyridine (Substrate) Complex Meisenheimer Complex (Intermediate) SM->Complex Attack (RDS) Solvent: Polar Aprotic Side1 Hydrolysis Product (2-Hydroxy-5-nitropyridine) SM->Side1 H2O / OH- (Wet Solvent) Nuc Isopropylamine (Nucleophile) Nuc->Complex Product This compound (Target) Complex->Product Elimination of Cl- Side2 Polymer/Tar (Thermal Decomposition) Complex->Side2 T > 140°C Oxidative Stress

Figure 1: Mechanistic pathway of the


 reaction showing the critical Meisenheimer intermediate and competing side reactions.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose low yields.

Symptom 1: Low Conversion (<50%) after 12 hours
  • Root Cause: The activation energy is not being met, or the generated HCl is protonating the amine nucleophile, rendering it non-nucleophilic.

  • Diagnostic: TLC shows a large spot for Starting Material (SM) and a faint product spot.

  • Solution:

    • Base Equivalents: Ensure you are using at least 2.5 equivalents of isopropylamine (one to react, one to scavenge HCl) or adding an auxiliary base like DIPEA or

      
      .
      
    • Solvent Switch: If using Ethanol (reflux ~78°C), switch to Acetonitrile (reflux ~82°C) or DMF (100°C). The dipole moment of DMF stabilizes the polar transition state better than alcohols.

Symptom 2: Formation of Yellow Precipitate (Non-Product)
  • Root Cause: Hydrolysis.[2][3] The chloride was displaced by water/hydroxide instead of the amine.

  • Diagnostic: The byproduct is 2-hydroxy-5-nitropyridine .[3][4][5] It is insoluble in organic solvents but soluble in aqueous base.

  • Solution:

    • Dry your solvents.

      
       reactions are sensitive to water if the nucleophile is weak or if hydroxide is generated.
      
    • Use anhydrous

      
       if using an inorganic base.
      
Symptom 3: Dark Red/Black Reaction Mixture ("Tarring")
  • Root Cause: Thermal decomposition or polymerization. Nitropyridines are energetic and sensitive to oxidative stress at high temperatures.

  • Diagnostic: Loss of mass balance; baseline streak on TLC.

  • Solution:

    • Degas the solvent: Sparge with Nitrogen/Argon for 15 mins before heating. Oxygen can promote radical decomposition in nitro-aromatics.

    • Temp Control: Do not exceed 120°C. If the reaction is slow, use a catalyst (e.g., 5 mol% DMAP) rather than increasing heat.

Module 3: The "Gold Standard" Protocol

This protocol synthesizes field-proven conditions for 2-halo-5-nitropyridines [1, 2].

Reaction Class:


Scale:  10 mmol (Adaptable)
Expected Yield:  85-95%
Reagents & Materials
ReagentEquiv.[1][6][7][8][9][10][11][12]AmountRole
2-Chloro-5-nitropyridine 1.01.58 gSubstrate
Isopropylamine 1.21.0 mLNucleophile
Triethylamine (TEA) 1.52.1 mLHCl Scavenger (Base)
Acetonitrile (MeCN) N/A20 mLSolvent (Polar Aprotic)
Step-by-Step Procedure
  • Setup:

    • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Critical: Flush the system with Nitrogen (

      
      ) to prevent oxidative degradation.
      
  • Addition:

    • Dissolve 2-Chloro-5-nitropyridine (1.58 g) in Acetonitrile (20 mL).

    • Add Triethylamine (2.1 mL) followed by Isopropylamine (1.0 mL) dropwise at room temperature.

    • Note: A mild exotherm may occur.

  • Reaction:

    • Heat the mixture to Reflux (80-82°C) .

    • Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes) or HPLC after 4 hours.

    • Endpoint: Disappearance of the starting chloride (

      
      ). Product usually appears at 
      
      
      
      (yellow spot).
  • Workup (Minimizing Loss):

    • Cool to room temperature.[1][8]

    • Concentrate the solvent under reduced pressure (Rotavap) to roughly 20% volume.

    • Dilute with Water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Note: The product is moderately polar; thorough extraction is needed.

    • Wash combined organics with Brine (30 mL).

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification:

    • Recrystallization (Recommended): Dissolve the crude yellow solid in minimum hot Ethanol (~5-10 mL). Allow to cool slowly to RT, then 0°C. Filter the yellow needles.

    • Yield Check: Target mass is ~1.6 - 1.7 g.

Module 4: Workflow Logic & Decision Tree

The following logic tree helps you make real-time decisions during the experiment.

Troubleshooting_Tree Start Start Reaction Monitoring CheckTLC Check TLC at 4 Hours Start->CheckTLC Result Result? CheckTLC->Result SM_Left SM Present (>10%) Result->SM_Left Incomplete Clean Clean Conversion Result->Clean Success NewSpot New Lower Spot (Hydrolysis) Result->NewSpot Impurity Action1 Add 0.5 eq Amine Increase Temp by 10°C SM_Left->Action1 Action2 Proceed to Workup (pH Control Critical) Clean->Action2 Action3 Check Solvent Water Content Restart with Anhydrous Cond. NewSpot->Action3

Figure 2: Decision matrix for in-process reaction monitoring.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use DMF instead of Acetonitrile? A: Yes. DMF is excellent for


 because it is polar aprotic and supports higher temperatures. However, removing DMF requires aqueous washes which can lead to yield loss if the product is somewhat water-soluble. Acetonitrile is easier to remove by evaporation.

Q2: Why is the product yield lower than expected despite full conversion? A: This is likely a workup issue. Aminopyridines can be amphoteric. If your aqueous wash is too acidic (pH < 4), the pyridine nitrogen protonates, trapping the product in the water layer. Ensure the aqueous layer is pH ~8-9 during extraction.

Q3: Is the reaction autocatalytic? A: No, but it is self-inhibiting if HCl is not scavenged. The byproduct HCl will protonate the isopropylamine, forming isopropylammonium chloride, which is not nucleophilic. This is why you need


 equivalents of amine or an added base like TEA or 

[3].

Q4: Safety concerns with 2-chloro-5-nitropyridine? A: It is a skin sensitizer and can cause severe eye irritation. Furthermore, nitropyridines can decompose energetically. Never distill the neat starting material at high temperatures. Always maintain an inert atmosphere [4].

References

  • BenchChem.Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (General

    
     conditions for halopyridines).
    
    
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. (Review of nitropyridine reactivity and synthesis).

  • Mahdhaoui, F. et al. S_NAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices. ResearchGate.[6][7] (Kinetic studies on 2-methoxy-5-nitropyridine, analogous to chloro-derivative).

  • Jubilant Ingrevia. Safety Data Sheet: 2-Chloro-5-nitropyridine.[3][10][13] (Safety and handling data).

Sources

Technical Support Center: Purifying N-isopropyl-5-nitropyridin-2-amine via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of N-isopropyl-5-nitropyridin-2-amine using recrystallization. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered during the experimental process.

I. Foundational Knowledge: Understanding the 'Why'

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of N-isopropyl-5-nitropyridin-2-amine and the principles of recrystallization. This compound possesses a moderately polar structure due to the presence of a nitro group and a secondary amine on a pyridine ring.[1][2] This polarity profile dictates its solubility in various organic solvents.

FAQ 1: What are the key characteristics of a good recrystallization solvent for N-isopropyl-5-nitropyridin-2-amine?

An ideal solvent for the recrystallization of N-isopropyl-5-nitropyridin-2-amine should exhibit the following characteristics[3]:

  • High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent to ensure complete dissolution.

  • Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting crystal formation and maximizing yield.[4]

  • Inertness: The solvent must not react with the compound.[3]

  • Appropriate boiling point: A boiling point below the melting point of the compound is crucial to prevent "oiling out."[5][6] Additionally, a relatively low boiling point (generally under 100-120 °C) facilitates easy removal from the purified crystals.[6]

  • Volatility: The solvent should be volatile enough to be easily removed from the crystals during the drying process.[3]

  • Safety: The solvent should have low toxicity and flammability.[3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the recrystallization of N-isopropyl-5-nitropyridin-2-amine.

Scenario 1: Poor Crystal Yield

Question: "I performed the recrystallization, but my final yield of purified N-isopropyl-5-nitropyridin-2-amine is very low. What could be the cause?"

Possible Causes and Solutions:

  • Excessive Solvent Usage: Using too much solvent is a common reason for poor yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[7][8]

    • Solution: Use the minimum amount of near-boiling solvent required to fully dissolve the crude product.[4] If you suspect you've added too much, carefully evaporate some of the solvent to concentrate the solution before allowing it to cool.[7]

  • Premature Crystallization: If crystals form too quickly during hot filtration (if performed), product can be lost.

    • Solution: Ensure your filtration apparatus (funnel and filter paper) is pre-heated with hot solvent before filtering your dissolved product.[5] If crystals do form, they can often be redissolved by washing with a small amount of hot solvent.[5]

  • Insufficient Cooling: The final temperature of the solution affects the amount of product that crystallizes out.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[5]

Scenario 2: No Crystals Form Upon Cooling

Question: "My solution of N-isopropyl-5-nitropyridin-2-amine has cooled to room temperature, but no crystals have formed. What should I do?"

Possible Causes and Solutions:

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[7] Crystallization requires a nucleation point to begin.[7]

    • Solutions:

      • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystal nucleation.[4]

      • Seed Crystals: If available, add a tiny crystal of pure N-isopropyl-5-nitropyridin-2-amine to the solution. This "seed" will act as a template for further crystal growth.[4][8]

      • Further Cooling: As mentioned previously, cooling the solution in an ice bath can often induce crystallization.[5]

Scenario 3: Oiling Out

Question: "Instead of forming crystals, my N-isopropyl-5-nitropyridin-2-amine separated as an oily layer. How can I fix this?"

Explanation: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[5] This is more common when the boiling point of the solvent is higher than the melting point of the compound being purified.[5]

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to slightly dilute the solution and then allow it to cool slowly.[7]

  • Slow Cooling: Very slow cooling can favor the formation of crystals over an oil.[7] Try insulating the flask to slow the rate of cooling.

  • Change Solvent System: If oiling out persists, the chosen solvent is likely unsuitable. A solvent with a lower boiling point or a mixed solvent system may be necessary.

III. Experimental Protocols & Data

Solvent Selection for N-isopropyl-5-nitropyridin-2-amine

Given the structure of N-isopropyl-5-nitropyridin-2-amine, a range of solvents with varying polarities should be considered. The following table provides a starting point for solvent screening.

SolventPolarityBoiling Point (°C)Rationale & Potential Issues
Ethanol Polar Protic78Often a good choice for moderately polar compounds.[6]
Isopropanol Polar Protic82Similar to ethanol, may offer slightly different solubility characteristics.
Ethyl Acetate Polar Aprotic77A less polar option that can be effective.
Toluene Nonpolar111May be suitable if the compound is less polar than anticipated.[6] Use with caution due to the higher boiling point.
Hexane/Ethyl Acetate MixedVariableA mixed solvent system can be fine-tuned to achieve ideal solubility. Start with a higher proportion of ethyl acetate and add hexane as an anti-solvent.
Water Very Polar100Unlikely to be a good single solvent due to the organic nature of the molecule, but could be used as an anti-solvent with a miscible organic solvent like ethanol.[9]

Note: Always perform small-scale solubility tests before committing to a bulk recrystallization.

Step-by-Step Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude N-isopropyl-5-nitropyridin-2-amine. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small portions of hot solvent until it does.

  • Decoloration (if necessary): If the solution is colored by impurities, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals, preferably in a vacuum oven, to remove all traces of solvent.

IV. Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.

G start Crude N-isopropyl-5- nitropyridin-2-amine dissolve Dissolve in minimal hot solvent start->dissolve cool Cool solution dissolve->cool crystals_ok Crystals form cool->crystals_ok Success no_crystals No crystals form cool->no_crystals Problem oiling_out Compound oils out cool->oiling_out Problem filter Filter and wash crystals crystals_ok->filter scratch Scratch flask / Add seed crystal no_crystals->scratch reheat Reheat to dissolve oil oiling_out->reheat cool_further Cool in ice bath scratch->cool_further cool_further->crystals_ok Success add_solvent Add more solvent reheat->add_solvent slow_cool Cool slowly add_solvent->slow_cool slow_cool->cool dry Dry crystals filter->dry pure_product Pure Product dry->pure_product

Caption: Troubleshooting workflow for the recrystallization of N-isopropyl-5-nitropyridin-2-amine.

References

  • Method of purifying nitrated aromatic compounds from a nitration process. Google Patents.
  • Process for the purification of mononitro aromatic compounds. Google Patents.
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. Available from: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • Recrystallization. Wired Chemist. Available from: [Link]

  • Recrystallization. Available from: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

  • Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. National Institutes of Health. Available from: [Link]

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. Available from: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available from: [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available from: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available from: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available from: [Link]

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available from: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals. Available from: [Link]

  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. Available from: [Link]

  • Nitropyridines: Synthesis and reactions. ResearchGate. Available from: [Link]

  • Synthesis And Characterization Of New 2-amino pyridine Derivatives. ResearchGate. Available from: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. Available from: [Link]

  • The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Springer. Available from: [Link]

  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents.
  • Recrystallization experiments on [Ag(py) 2 ]ReO 4 (2c) with various solvents. ResearchGate. Available from: [Link]

  • N-isopropyl-3-nitropyridin-2-amine. PubChem. Available from: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available from: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available from: [Link]

  • Preparation of nitropyridines by nitration of pyridines with nitric acid. RSC Publishing. Available from: [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Sciencemadness Discussion Board. Available from: [Link]

  • Isopropylamine. Sciencemadness Wiki. Available from: [Link]

  • Materials: N-Isopropyl acrylamide (NIPAM; Aldrich, 97%) was recrystallized three times from a mixture of. Available from: [Link]

  • 2-N-Isopropylamino-5-nitropyridine, 98% Purity, C8H11N3O2, 10 grams. CP Lab Safety. Available from: [Link]

  • Pyridine. Wikipedia. Available from: [Link]

  • 2-Amino-5-nitropyridine. NIST WebBook. Available from: [Link]

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Technical Support Center: Isolating Your Product from 2-Chloro-5-Nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the purification of reaction mixtures containing 2-chloro-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in removing this unreacted starting material. Here, we provide in-depth, field-proven insights and practical, step-by-step protocols to streamline your purification processes.

Introduction: The Challenge of a "Well-Behaved" Reagent

2-Chloro-5-nitropyridine is a valuable electrophilic building block in pharmaceutical and agrochemical synthesis.[1][2] Its reactivity is generally predictable, participating in nucleophilic aromatic substitution (SNAr) reactions. However, its moderate reactivity can sometimes lead to incomplete conversion, leaving a significant amount of the starting material in your crude product. Its physical properties—a yellow solid with limited solubility in water but soluble in many organic solvents—can complicate standard purification techniques.[1][3][4] This guide will walk you through a logical troubleshooting process to efficiently remove unreacted 2-chloro-5-nitropyridine from your reaction mixture.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial aqueous work-up isn't removing the unreacted 2-chloro-5-nitropyridine. Why is that, and what can I do?

Answer:

This is a common issue. 2-Chloro-5-nitropyridine is only slightly soluble in water, so a simple water wash is often insufficient.[1][4] Furthermore, while it is a pyridine derivative, the electron-withdrawing nitro group and chloro group significantly decrease the basicity of the pyridine nitrogen. This means that a standard acidic wash (e.g., with 1M HCl) may not be as effective at protonating and extracting it into the aqueous phase as it would be for more basic pyridines.

Troubleshooting Steps:

  • Increase the Acidity of the Wash: Instead of a dilute acid, consider using a more concentrated acid wash (e.g., 2-3M HCl). Perform multiple extractions and monitor the pH of the aqueous layer to ensure it remains strongly acidic. Be cautious, as some products may be acid-sensitive.

  • Consider a "Salting Out" Effect: After your acidic wash, washing with a saturated brine solution can sometimes help to force any remaining organic components out of the aqueous phase and back into the organic layer, improving separation.

  • Alternative: Supercritical Fluid Extraction: For more advanced applications, extraction with supercritical carbon dioxide has been shown to be effective for separating pyridine derivatives from aqueous solutions.[5]

Q2: I've tried an acidic wash, but a significant amount of 2-chloro-5-nitropyridine remains in my organic layer. What's my next step?

Answer:

If an acidic wash proves insufficient, the next logical step is to exploit other chemical or physical properties of the unreacted starting material.

Logical Workflow for Post-Extraction Purification:

workflow start Crude Reaction Mixture (Post-Aqueous Work-up) chromatography Column Chromatography start->chromatography Different Polarity recrystallization Recrystallization start->recrystallization Solid Product & Different Solubility scavenger Scavenger Resin start->scavenger Reactive Electrophile product Pure Product chromatography->product recrystallization->product scavenger->product

Caption: Decision workflow for purification.

Option 1: Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities. Since 2-chloro-5-nitropyridine has a nitro group, it is relatively polar. Your product's polarity will determine the ease of separation.

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection:

    • Begin by running Thin Layer Chromatography (TLC) plates of your crude mixture in various solvent systems. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

    • Aim for a solvent system that gives good separation between your product spot and the 2-chloro-5-nitropyridine spot, with an Rf value of around 0.2-0.4 for the compound you want to isolate.

  • Column Packing:

    • Dry-pack your column with silica gel.

    • Wet the silica with your chosen eluent.

  • Loading and Elution:

    • Dissolve your crude product in a minimal amount of the elution solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.

    • Dry this silica and load it onto the top of your column.

    • Begin eluting with your chosen solvent system, collecting fractions.

  • Analysis:

    • Monitor the fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Option 2: Recrystallization

If your desired product is a solid, recrystallization can be a powerful and scalable purification technique. The key is to find a solvent or solvent system in which your product and the unreacted 2-chloro-5-nitropyridine have different solubilities at different temperatures. 2-Chloro-5-nitropyridine has a melting point of 105-108 °C and is soluble in hot methanol.[3]

Experimental Protocol: Recrystallization

  • Solvent Screening:

    • In small test tubes, test the solubility of your crude mixture in various solvents at room temperature and upon heating.

    • Ideal solvents will dissolve your product and the impurity when hot but will have different solubilities as the solution cools, ideally with your product crystallizing out while the impurity remains in solution (or vice-versa).

  • Dissolution:

    • Dissolve your crude material in the minimum amount of the chosen hot solvent.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Q3: Chromatography and recrystallization are not giving me the desired purity. Are there any other options?

Answer:

Yes. If conventional methods fail, a more targeted chemical approach using scavenger resins is an excellent option. Scavenger resins are solid-supported reagents designed to react with and remove specific types of excess reactants or by-products from a reaction mixture.[6][7] Since 2-chloro-5-nitropyridine is an electrophile, a nucleophilic scavenger resin can be used to selectively react with and remove it.

Advantages of Scavenger Resins:

  • High Selectivity: They can be chosen to react specifically with the impurity.[6]

  • Simplified Work-up: The resin is a solid and can be removed by simple filtration.[6]

  • Reduced Solvent Usage: Compared to chromatography, scavenger resins can significantly reduce solvent consumption.[6]

Types of Scavenger Resins for Electrophiles:

Resin TypeFunctional GroupMechanism
Amine-based -NH2, -NHRNucleophilic attack on the electrophilic pyridine ring.
Thiol-based -SHStrong nucleophile for reacting with electrophiles.[8]
Tris(2-aminoethyl)amine (Trisamine) N(CH2CH2NH2)3Polyamine with multiple nucleophilic sites.[8]

Experimental Protocol: Purification with a Scavenger Resin

  • Resin Selection: Choose a nucleophilic scavenger resin appropriate for your reaction solvent and product stability. Amine-based resins are a good starting point.

  • Reaction:

    • After your main reaction is complete, add the scavenger resin to the reaction mixture. A typical starting point is to use 2-3 equivalents of the resin relative to the amount of excess 2-chloro-5-nitropyridine.

    • Stir the mixture at room temperature or with gentle heating for a few hours to overnight. Monitor the disappearance of the 2-chloro-5-nitropyridine by TLC or LC-MS.

  • Filtration:

    • Once the scavenging reaction is complete, simply filter the reaction mixture to remove the resin.

    • Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Product Isolation:

    • The filtrate should now be free of the unreacted 2-chloro-5-nitropyridine. Proceed with your standard work-up and isolation of the final product.

scavenger_workflow start Crude Reaction Mixture (+ Unreacted 2-Cl-5-NO2-Py) add_resin Add Nucleophilic Scavenger Resin start->add_resin stir Stir (RT or Heat) add_resin->stir filter Filter to Remove Resin stir->filter filtrate Filtrate with Product filter->filtrate isolate Isolate Pure Product filtrate->isolate

Caption: Scavenger resin purification workflow.

Summary of Key Properties of 2-Chloro-5-nitropyridine

PropertyValueSource(s)
Molecular Formula C5H3ClN2O2[1][9]
Molecular Weight 158.54 g/mol [9]
Appearance Yellow solid[1]
Melting Point 105-108 °C[1][3]
Solubility Slightly soluble in water; Soluble in toluene, DMF, hot methanol, acetone, MDC.[1][3][4]
Reactivity Electrophilic; undergoes nucleophilic aromatic substitution. Incompatible with strong oxidizing agents, strong acids, and strong bases.[1]

This guide provides a structured approach to troubleshooting the removal of unreacted 2-chloro-5-nitropyridine. By understanding the chemical and physical properties of this reagent, you can select the most appropriate purification strategy for your specific reaction, leading to a higher purity of your final product.

References

  • Amerigo Scientific. Scavenger Resins. [Link]

  • Google Patents. US3431266A - Method for recovery of pyridine bases.
  • Google Patents.
  • Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o872. [Link]

  • Biotage. Metal scavengers for organic purification. [Link]

  • Wikipedia. Scavenger resin. [Link]

  • PubChem. 2-Chloro-5-nitropyridine. [Link]

  • ResearchGate. High-loading scavenger resins for combinatorial chemistry. [Link]

  • MDPI. Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. [Link]

  • ResearchGate. Reaction of Pyridine Bases with Carboxylic Acids in Benzene. [Link]

  • PrepChem.com. Synthesis of 2-chloro-5-nitropyridine. [Link]

  • Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Google Patents. CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
  • Reddit. Removing Pyridine. [Link]

  • Google Patents.
  • PubMed. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. [Link]

  • Google Patents.
  • Loughborough University Research Repository. Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. [Link]

  • Matrix Fine Chemicals. 2-CHLORO-5-NITROPYRIDINE | CAS 4548-45-2. [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

Sources

Technical Guide: Recrystallization of Isopropyl-(5-nitro-pyridin-2-yl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the recrystallization of Isopropyl-(5-nitro-pyridin-2-yl)-amine (also known as N-isopropyl-5-nitropyridin-2-amine or 2-isopropylamino-5-nitropyridine; CAS: 26820-53-1).

Chemical Profile & Solubility Logic

Before initiating purification, it is critical to understand the physicochemical behavior of the target molecule. This compound features a nitropyridine core (electron-deficient, planar, polar) substituted with an isopropylamine group (lipophilic, hydrogen-bond donor).

  • Target Molecule: this compound

  • CAS Number: 26820-53-1

  • Physical State: Yellow crystalline solid.

  • Melting Point: Typically lower than the unsubstituted parent (2-amino-5-nitropyridine, mp ~188°C) due to the isopropyl group disrupting crystal packing. Expect a range between 80°C – 120°C depending on purity.

Solubility Profile: The nitro group imparts polarity, making the compound soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in polar protic solvents (Alcohols) at high temperatures. The isopropyl chain reduces water solubility significantly compared to the parent amine.

SolventSolubility (Cold)Solubility (Hot)Suitability for Recrystallization
Ethanol (EtOH) LowHighExcellent (Primary Choice)
Isopropanol (IPA) LowHighGood (Alternative to EtOH)
Ethyl Acetate (EtOAc) ModerateVery HighGood (Requires anti-solvent)
Water InsolubleInsolubleAnti-Solvent Only
Hexane/Heptane InsolubleLowAnti-Solvent Only
Toluene LowModerateSpecialist (For slow growth)
Solvent Selection & Protocols
Method A: The "Standard" Ethanol/Water System

Best for: Routine purification of crude material (>90% purity) to remove colored impurities.

Mechanism: This method utilizes the steep solubility curve of nitropyridines in ethanol. Water acts as a co-solvent to force precipitation upon cooling, leveraging the hydrophobic nature of the isopropyl group.

Protocol:

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of boiling Ethanol (95% or absolute) to dissolve the solid completely.

    • Note: If undissolved particles remain after adding 10-15 volumes of solvent, filter the hot solution (hot filtration) to remove inorganic salts or dust.

  • Saturation: Keep the solution boiling gently. Add warm distilled water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add a few drops of boiling Ethanol to just clear the turbidity.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (insulate the flask with a towel if necessary). Then, cool in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the yellow crystals via vacuum filtration. Wash with a cold 1:1 Ethanol/Water mixture.

Method B: The Ethyl Acetate/Hexane System

Best for: Material that "oils out" in alcohols or contains lipophilic impurities.

Mechanism: Ethyl acetate is an excellent solvent for the nitro-pyridine core. Hexane (or Heptane) acts as a non-polar anti-solvent. This system is less prone to hydrogen-bonding complications that cause oiling.

Protocol:

  • Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate .

  • Remove from heat source.

  • Slowly add Hexane (or Heptane) down the side of the flask while swirling until a slight precipitate forms.

  • Re-heat briefly to redissolve any precipitate.

  • Allow to cool slowly to room temperature.

Troubleshooting Guide
Q: Why is my product "oiling out" instead of crystallizing?

A: "Oiling out" occurs when the compound separates as a liquid droplet before it can organize into a crystal lattice. This is common with alkyl-amino-nitropyridines because their melting points can be depressed by impurities to below the solvent's boiling point.

Corrective Actions:

  • Temperature Control: The solution is likely too concentrated or cooled too fast. Re-heat to dissolve the oil, add slightly more solvent, and cool very slowly with vigorous stirring.

  • Seed Crystals: Add a tiny crystal of pure product (if available) when the solution reaches room temperature to provide a nucleation site.

  • Change Solvent: Switch to Method B (EtOAc/Hexane) . Alcohols promote oiling in some nitro-amines due to hydrogen bonding networks; non-polar systems often favor cleaner crystal formation.

Q: The crystals are too small or difficult to filter.

A: Rapid cooling causes rapid nucleation, resulting in micro-crystals.

  • Fix: Re-dissolve and allow the solution to cool to room temperature over 2-3 hours (wrap flask in foil/towel). Do not use an ice bath until large crystals have already formed.

Q: The product is still dark orange/red after recrystallization.

A: Nitro compounds can be colored, but dark red/brown often indicates oxidation byproducts.

  • Fix: Perform a Charcoal Treatment . During the hot dissolution step (Step 1), add activated carbon (1-2% by weight), boil for 5 minutes, and filter hot through Celite before cooling.

Process Logic Visualization

The following diagrams illustrate the decision-making process for solvent selection and troubleshooting the "oiling out" phenomenon.

Recrystallization_Workflow Start Crude this compound Solvent_Choice Select Solvent System Start->Solvent_Choice Method_A Method A: Ethanol/Water (Standard) Solvent_Choice->Method_A Default Method_B Method B: EtOAc/Hexane (If Oiling Occurs) Solvent_Choice->Method_B Lipophilic Impurities Dissolve Dissolve in Hot Solvent Method_A->Dissolve Method_B->Dissolve Check_Sol Solution Clear? Dissolve->Check_Sol Filter_Hot Hot Filtration (Remove Insolubles) Check_Sol->Filter_Hot No (Solids present) Cooling Slow Cooling (RT -> 0°C) Check_Sol->Cooling Yes Filter_Hot->Cooling Result Crystals Formed? Cooling->Result Success Filter & Dry (Pure Yellow Solid) Result->Success Yes Oiling Product Oils Out Result->Oiling No (Liquid droplets) Remedy Re-heat & Add Solvent OR Switch to Method B Oiling->Remedy Remedy->Dissolve Retry

Caption: Decision tree for solvent selection and process flow for purifying this compound.

Oiling_Out_Fix Problem Oiling Out Observed Step1 1. Re-heat to Dissolve Problem->Step1 Step2 2. Add Seed Crystal at Cloud Point Step1->Step2 If possible Step3 3. Agitate Vigorously (Stir Bar) Step1->Step3 If no seed Step4 4. Switch Solvent (Use EtOAc/Hexane) Step3->Step4 If fails

Caption: Troubleshooting logic for addressing the "Oiling Out" phenomenon during cooling.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77888, 2-Amino-5-nitropyridine. Retrieved from [Link]

  • University of Rochester (2025). Reagents & Solvents: Solvents for Recrystallization Guide. Retrieved from [Link]

Minimizing bis-alkylation side products in nitropyridine amination

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitropyridine Functionalization Ticket System Category: Nucleophilic Aromatic Substitution (


) > Selectivity Control
Subject:  Minimizing Bis-Substitution & Side Products in Nitropyridine Amination
Status:  Open
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

User Issue Overview

"I am performing an amination on a di-halogenated nitropyridine scaffold (e.g., 2,4-dichloro-5-nitropyridine or 2,6-dichloro-3-nitropyridine). I intend to install a single amine group, but I am observing significant formation of the bis-aminated side product (double substitution) or regiochemical mixtures. How do I lock this reaction to the mono-product?"

Phase 1: Diagnostic & Root Cause Analysis

Before altering your parameters, we must define the "Bis" error. In nitropyridine chemistry, "Bis-alkylation" is often a user misnomer for one of two distinct phenomena. Please identify your specific failure mode below:

Failure ModeChemical PhenomenonRoot Cause
Type A (Most Common) Bis-Substitution: The incoming amine displaces both halogens on the pyridine ring.Kinetic Overshoot: The second leaving group is still sufficiently activated, and the reaction energy is too high.
Type B Bis-Heteroarylation: The newly formed product (secondary amine) reacts with a second molecule of nitropyridine.Stoichiometric Imbalance: Localized excess of electrophile (nitropyridine) relative to the amine.
Type C Regio-Scrambling: Mixture of C2- and C4- (or C6-) substituted products.Thermodynamic/Kinetic Confusion: Solvent choice is stabilizing the wrong transition state.

Note: This guide primarily addresses Type A (Bis-Substitution) and Type C (Regioselectivity) , the most prevalent challenges in medicinal chemistry.

Phase 2: The Mechanism of Failure (Visualization)

To solve the problem, you must visualize the competition between the first and second addition. The nitro group (


) is a "double-edged sword": it activates the ring for the desired first attack but keeps the ring electron-deficient enough for a second attack.

SnAr_Pathways cluster_control Control Points SM Dihalo-Nitropyridine (Starting Material) TS1 Meisenheimer Complex 1 (High Energy) SM->TS1 + Amine (Fast, Kinetic) Amine Amine Nucleophile (R-NH2) Mono Mono-Aminated Product (Desired) TS1->Mono - HX TS2 Meisenheimer Complex 2 (Activation Barrier) Mono->TS2 + Amine (If Temp > 0°C or Excess Base) Bis Bis-Aminated Product (Side Product) TS2->Bis - HX C1 Temp Control (< -10°C stops Step 2) C2 Stoichiometry (0.95 eq Amine)

Figure 1: The Competitive Pathway. The transition from Mono-Product to Bis-Product is often separated by a small activation energy gap due to the strong electron-withdrawing nature of the nitro group.

Phase 3: Troubleshooting Guides (Q&A)

Q1: I am using 1.0 equivalent of amine, but I still get 15% bis-product. Why?

Answer: This is likely a mixing issue causing "Local Concentration Hotspots." Even if your global stoichiometry is 1:1, adding the amine too quickly creates a localized zone where the amine concentration is effectively 10:1 relative to the nitropyridine.

  • The Fix: Switch to Reverse Addition .

    • Dissolve the Nitropyridine in the solvent.

    • Cool to -10°C or lower.

    • Add the Amine (diluted in solvent) dropwise over 30–60 minutes.

    • Why? This ensures the amine is always the limiting reagent at the molecular level.

Q2: Which solvent should I use to favor mono-substitution?

Answer: It depends on your specific nitropyridine isomer.

  • For 2,4-dichloro-5-nitropyridine (Targeting C4): Use non-polar aprotic solvents (DCM, Toluene) or alcoholic solvents (IPA) at low temperatures.

    • Mechanism:[1][2][3] A non-polar environment promotes an "Ortho Effect" (H-bonding) if using primary amines, or simply relies on the steric difference between C2 and C4.

  • For 2,6-dichloro-3-nitropyridine: Selectivity is harder.

    • Recommendation: Use THF or Acetonitrile at -78°C to 0°C. The lower dielectric constant of THF helps differentiate the transition states better than highly polar DMF/DMSO, which tend to accelerate both substitutions indiscriminately [1].

Q3: Does the choice of base matter?

Answer: Yes. Strong bases or excess base can catalyze the second substitution.

  • The Fix: Use a non-nucleophilic organic base (DIPEA or 2,6-lutidine) in exact stoichiometric amounts (1.0–1.1 eq).

  • Avoid: Inorganic bases like

    
     or 
    
    
    
    in DMF/DMSO unless absolutely necessary. The high solubility of the carbonate in polar solvents creates a "hot" catalytic cycle that pushes the reaction toward the thermodynamic well (bis-product) [2].

Phase 4: Validated Experimental Protocols

Protocol A: High-Selectivity Mono-Amination (General)

Best for: 2,4-dichloro-5-nitropyridine or highly reactive scaffolds.

  • Preparation:

    • Reactor: 3-neck round bottom flask with internal thermometer and addition funnel.

    • Solvent: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane).

    • Stoichiometry: Nitropyridine (1.0 eq), Amine (0.95 eq), DIPEA (1.05 eq).

  • Execution:

    • Step 1: Charge Nitropyridine (1.0 eq) and solvent (10 mL/g) into the flask.

    • Step 2: Cool the solution to -20°C (ice/salt or acetone/dry ice bath).

    • Step 3: Mix Amine (0.95 eq) and DIPEA (1.05 eq) in a separate vial with solvent (2 mL/g).

    • Step 4: Add the Amine/Base mixture dropwise via addition funnel over 45 minutes. Do not let internal temp rise above -15°C.

    • Step 5: Stir at -20°C for 1 hour. Monitor by TLC/LCMS.[4]

    • Step 6: If starting material remains, add Amine in 0.05 eq increments. Do not add excess upfront.[4]

  • Workup:

    • Quench with saturated

      
       (aq) while cold. Extract immediately. (Prolonged exposure to base during workup can induce bis-reaction if unreacted amine is present).
      
Protocol B: Regioselective Control (C4 vs C2)

Context: 2,4-dichloro-5-nitropyridine.[1][5] C4 is usually preferred kinetically.

Desired PositionConditionsMechanism
C4-Amino (Major) THF, -78°C to 0°C, Fast Addition. Kinetic Control. The C4 position is more activated by the para-nitro resonance but is less sterically hindered than C2.
C2-Amino (Minor/Difficult) Toluene, Reflux, Thermodynamic. Thermodynamic Control. Often requires blocking C4 or exploiting specific H-bond directing groups [3].

Phase 5: Decision Logic (Troubleshooting Flow)

Use this logic flow to determine your next experimental move.

Troubleshooting_Logic Start Start: Analyzing Reaction Outcome CheckLCMS Check LCMS/NMR Ratio Start->CheckLCMS BisHigh Bis-Product > 10%? CheckLCMS->BisHigh RegioBad Wrong Regioisomer? BisHigh->RegioBad No Action1 Decrease Temp (-20°C) Use Reverse Addition Reduce Amine to 0.9 eq BisHigh->Action1 Yes Action2 Switch Solvent (Polar -> Non-Polar) Check Sterics RegioBad->Action2 Yes Action3 Optimize Workup (Quench Cold) RegioBad->Action3 No (Yield Low)

Figure 2: Decision Matrix for optimizing reaction conditions based on crude data.

References

  • BenchChem Application Notes. Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. BenchChem.[1] Link

  • Loudon, G. M., & Parise, J. (2015). Organic Chemistry (6th ed.). Roberts and Company Publishers.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. Link

  • Organic Process Research & Development. (Various Issues). Strategies for Regioselective SnAr on Pyrimidines and Pyridines. (General reference for process safety and scale-up protocols).

Sources

Validation & Comparative

Analytical Comparison Guide: 1H NMR Profiling of Isopropyl-(5-nitro-pyridin-2-yl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Isopropyl-(5-nitro-pyridin-2-yl)-amine (also known as N-isopropyl-5-nitropyridin-2-amine) is a critical intermediate in the synthesis of kinase inhibitors and diverse pharmaceutical scaffolds. Its synthesis typically involves a Nucleophilic Aromatic Substitution (


) of 2-chloro-5-nitropyridine with isopropylamine.

The Analytical Challenge: While Mass Spectrometry (LC-MS) confirms molecular weight, it fails to distinguish between the desired product and regioisomeric impurities or hydrolysis byproducts (pyridones). 1H NMR is the gold standard for structural validation.

Scope of Guide: This guide compares the Target Product against its Precursor (2-chloro-5-nitropyridine) and Hydrolysis Impurity (5-nitro-2-pyridone) . It evaluates the performance of DMSO-d6 versus CDCl3 as solvent systems to determine the optimal method for resolution and quantification.

Core Analysis: Target Product Characterization

Optimized Method: DMSO-d6 Protocol

Rationale: The target compound possesses a polar nitro group and a secondary amine. DMSO-d6 is superior to CDCl3 for this analysis because it:

  • Ensures complete solubility (preventing aggregation).

  • Stabilizes the NH proton via hydrogen bonding, sharpening the signal and slowing chemical exchange to reveal coupling constants.

  • Separates the critical aromatic signals (H3, H4, H6) which can overlap in non-polar solvents.

Table 1: 1H NMR Assignment (DMSO-d6, 400 MHz)
PositionTypeShift (

, ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
H-6 Ar-H9.05 Doublet (d)1H

Most deshielded; ortho to

, meta to amine.
H-4 Ar-H8.15 Doublet of Doublets (dd)1H

,

Deshielded by

; para to amine.
NH Amine7.95 Broad Doublet (br d)1H

Exchangeable. Visible due to DMSO H-bonding.
H-3 Ar-H6.55 Doublet (d)1H

Shielded by electron-donating amine (ortho effect).
CH Alkyl4.20 Septet1H

Methine of isopropyl group.
CH

Alkyl1.22 Doublet (d)6H

Methyls of isopropyl group.

Note: Chemical shifts may vary


 ppm depending on concentration and temperature.

Comparative Analysis: Product vs. Alternatives

This section evaluates the "performance" of the NMR analysis in distinguishing the product from key process impurities. This is the "Self-Validating" aspect of the protocol: the presence of the product is only confirmed by the absence of the precursor's distinct signals.

Comparison 1: Reaction Monitoring (Product vs. Precursor)

The transformation from 2-chloro-5-nitropyridine (Precursor) to the Target Amine results in a massive upfield shift of the H-3 proton due to the change from an electron-withdrawing Chlorine (


) to an electron-donating Amine (

).

Table 2: Diagnostic Signal Shifts

ProtonPrecursor (2-Cl-5-NO2)Target Product (2-NH-iPr-5-NO2)

(Shift Change)
Diagnostic Value
H-6 ~9.20 ppm9.05 ppm-0.15 ppmLow (Both are deshielded)
H-3 7.75 ppm 6.55 ppm -1.20 ppm CRITICAL (Primary confirmation of substitution)
Alkyl Absent4.20 / 1.22 ppmN/AConfirms Isopropyl incorporation
Comparison 2: Solvent Performance (DMSO-d6 vs. CDCl3)

Choosing the wrong solvent can lead to ambiguous data, particularly regarding the amine proton.

  • DMSO-d6 (Recommended): The NH signal appears as a distinct doublet at ~7.95 ppm. This confirms the amine is secondary (coupled to one CH).

  • CDCl3 (Alternative): The NH signal often appears as a broad singlet around 5.0–6.0 ppm. The broadening (due to rapid exchange) eliminates coupling information, making it difficult to distinguish between the desired product and potential bis-alkylated impurities.

Visualizing the Structural Logic

The following diagram illustrates the connectivity and the coupling tree (J-coupling) logic used to assign the spectrum.

NMR_Assignment cluster_molecule Target Structure: this compound N_Py Pyridine N C2 C-2 (Amine) N_Py->C2 C3 C-3 H: 6.55 ppm C2->C3 NH N-H 7.95 ppm C2->NH C4 C-4 H: 8.15 ppm C3->C4 coupling_H3H4 J(3,4) ~9.0Hz (Ortho) C3->coupling_H3H4 C5 C-5 (Nitro) C4->C5 C4->coupling_H3H4 coupling_H4H6 J(4,6) ~2.5Hz (Meta) C4->coupling_H4H6 C6 C-6 H: 9.05 ppm C5->C6 C6->N_Py C6->coupling_H4H6 IsoProp Isopropyl CH: 4.20 | CH3: 1.22 NH->IsoProp

Figure 1: Structural connectivity and J-coupling network. Note the strong ortho-coupling between H3 and H4, and the fine meta-coupling between H4 and H6.

Experimental Protocol

To ensure reproducibility and high-resolution data (E-E-A-T compliance), follow this standardized workflow.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: If the sample contains residual acid (e.g., HCl salt), add 1-2 drops of NaHCO3/D2O or use NaOD to neutralize, otherwise shifts will vary significantly.

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain.

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard proton)

  • Scans (NS): 16 (Sufficient for >5mg), increase to 64 if <2mg.

  • Relaxation Delay (D1): 1.0 sec (Standard), increase to 5.0 sec for accurate integration of the Nitro-adjacent protons if quantification is required.

  • Spectral Width: 14 ppm (-1 to 13 ppm).

Step 3: Processing
  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Phasing: Apply automatic phasing, then manual correction to ensure flat baseline around the broad NH peak.

  • Integration: Normalize the Isopropyl Methyl doublet (1.22 ppm) to 6.00 . This self-validates the aromatic region (should integrate to 1:1:1).

References

  • Comparison of NMR Solvents: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Org.[1] Process Res. Dev. 2016, 20, 3, 661–667. Link

  • Substituent Effects in Pyridines: Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (General Reference for SCS).
  • Parent Compound Data (2-Amino-5-nitropyridine): National Institute of Standards and Technology (NIST). "2-Amino-5-nitropyridine Mass and NMR Data." Link

  • Reaction Context (SNAr): Walsh, K., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Molecules 2021. Link

Sources

Comparative Analysis of FTIR Spectral Signatures: Nitro vs. Amine Substituents in Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyridine ring acts as a critical bioisostere for benzene, improving water solubility and metabolic stability in drug candidates.[1] However, the introduction of the electronegative nitrogen atom into the aromatic ring fundamentally alters the vibrational spectroscopy of substituents compared to their carbocyclic analogs.

This guide provides a technical comparison of Fourier Transform Infrared (FTIR) characteristics for Nitro (


)  and Amine (

)
groups attached to pyridine scaffolds.[1] Unlike standard phenyl systems, the electron-deficient nature of the pyridine ring induces specific frequency shifts and intensity variations—most notably the amino-imino tautomerism in 2-aminopyridines and the resonance decoupling in 3-nitropyridines.

Theoretical Framework: Electronic Coupling & Ring Effects

To interpret these spectra accurately, one must understand the causality behind the peak shifts. The pyridine nitrogen lone pair and the ring's


-deficiency create position-dependent electronic environments.
The "Push-Pull" Mechanism
  • Amine Groups (Electron Donors): In 2- and 4-aminopyridines, the lone pair on the exocyclic amine nitrogen can donate into the ring, stabilized by the ring nitrogen. This increases the double-bond character of the C-N bond (exocyclic) and weakens the N-H bonds, shifting stretches to lower frequencies.

  • Nitro Groups (Electron Withdrawers): The nitro group competes with the pyridine ring for electron density. In 3-nitropyridine, the group is "meta-like" and behaves similarly to nitrobenzene. In 2- and 4-nitropyridines, the electron-deficient ring destabilizes the nitro group's resonance, often shifting asymmetric stretches to higher wavenumbers due to increased bond force constants.

Visualization of Electronic Effects

The following diagram illustrates how the position of the substituent relative to the pyridine nitrogen dictates the vibrational frequency shift.

ElectronicEffects Pyridine Pyridine Scaffold (Electron Deficient) Pos2_4 Position 2 or 4 (Resonance Active) Pyridine->Pos2_4 Pos3 Position 3 (Inductive Only) Pyridine->Pos3 Amine Amine (-NH2) Electron Donor Pos2_4->Amine Strong Mesomeric Interaction Nitro Nitro (-NO2) Electron Withdrawer Pos2_4->Nitro Competes for e- Density Shift_Red Red Shift (Lower v) Weakened N-H Bond Amine->Shift_Red C=N character increases Shift_Blue Blue Shift (Higher v) Stiffened N-O Bond Nitro->Shift_Blue Dipole coupling

Figure 1: Causality flow showing how the pyridine substitution position (2/4 vs. 3) alters the vibrational frequency of amine and nitro groups.

Spectral Characteristics: Nitro-Pyridines

The nitro group is one of the most reliable diagnostic markers in IR spectroscopy due to its large dipole moment, resulting in intense absorption bands.

Characteristic Peaks

The nitro group exhibits two dominant stretching vibrations:[2][3]

  • Asymmetric Stretch (

    
    ): 
    
    
    
    [1]
  • Symmetric Stretch (

    
    ): 
    
    
    
Pyridine-Specific Nuances

Unlike nitrobenzene (


), nitropyridines show shifts based on the ring nitrogen's influence.[1]
  • 3-Nitropyridine: The nitro group is electronically isolated from the ring nitrogen. The peaks appear very close to nitrobenzene (

    
    ).
    
  • 2-Nitropyridine: Steric hindrance and repulsion between the nitro oxygens and the ring nitrogen lone pair can cause twisting, reducing conjugation and shifting

    
     to higher frequencies (
    
    
    
    ).

Spectral Characteristics: Amino-Pyridines

Amine analysis in pyridines is more complex due to hydrogen bonding and tautomerism.

Characteristic Peaks[2][4]
  • N-H Stretching (

    
    ):  Primary amines show a doublet  (Asymmetric/Symmetric) between 
    
    
    
    .[1]
  • N-H Bending (Scissoring,

    
    ): 
    
    
    
    .[4] This often overlaps with the pyridine ring C=N stretch.
  • C-N Stretching:

    
    .[1][2] Stronger in 2-aminopyridine due to resonance (partial double bond character).
    
The 2-Aminopyridine Tautomerism Anomaly

A critical distinction for researchers is the Amino-Imino Tautomerism .

  • Amino form (Ground state): Dominant. Shows typical

    
     doublet.
    
  • Imino form (Excited/Solvent dependent): Pyridin-2(1H)-imine. Shows a single strong

    
     band and a shifted ring breathing mode.
    
  • Diagnostic: In the solid state (KBr pellet), 2-aminopyridine exists as a hydrogen-bonded dimer of the amino form, showing broadened bands around

    
     and 
    
    
    
    [1, 2].

Comparative Data Analysis

The following table synthesizes experimental data to facilitate rapid identification.

Table 1: Diagnostic Peak Comparison (Wavenumbers in )
FeatureNitro-Pyridine (

)
Amine-Pyridine (

)
Differentiation Logic
Primary Region

(Fingerprint/Double bond)

(High Energy)
Nitro appears in the crowded fingerprint region; Amine appears in the high-frequency region.[1]
Band Shape Two distinct, intense, sharp bands.[5]Two medium bands (doublet) or broad if H-bonded.[1]Nitro is rarely mistaken for water; Amine can be confused with -OH if broad.
Asymmetric Stretch

(Very Strong)

(Medium)
Nitro

is often the strongest peak in the spectrum.[1]
Symmetric Stretch

(Strong)

(Medium)
The gap between Nitro peaks is

.[1]
Deformation/Bend

(C-N scissoring)

(N-H scissoring)
Amine bend overlaps with Ring C=C/C=N; Nitro bend is in the clear.[1]
Ring Effect Minimal shift vs. Benzene.Significant shift in C-N stretch (

) for 2-AP.
2-Aminopyridine C-N bond is stiffer than Aniline C-N.

Validated Experimental Protocol

To ensure reproducibility, specifically regarding the hygroscopic nature of pyridine derivatives, follow this self-validating protocol.

Method Selection: ATR vs. Transmission (KBr)
  • Recommended: Transmission (KBr Pellet)

    • Reasoning: Pyridine peaks are sharp. ATR (Attenuated Total Reflectance) often broadens peaks and has lower sensitivity for the critical overtone regions (

      
      ) used to confirm substitution patterns.
      
    • Alternative: Diamond ATR is acceptable for qualitative ID but may miss weak amine overtones.

Step-by-Step Workflow

Protocol Prep Sample Preparation (Dry Box / Desiccator) Mix Grind with KBr (1:100 ratio) Avoid moisture uptake Prep->Mix Press Press Pellet (8-10 tons, 2 mins) Mix->Press Check Visual Check: Is pellet transparent? Press->Check Scan_BG Acquire Background (Empty Chamber) Check->Scan_BG Scan_Sample Acquire Sample (32 scans, 4cm-1 res) Scan_BG->Scan_Sample Validation Validation Check: 1. OH band at 3400? (Moisture) 2. Baseline slope? Scan_Sample->Validation

Figure 2: Experimental workflow emphasizing moisture control for pyridine derivatives.

Critical Troubleshooting (Self-Validation)
  • The "Water Mask": Pyridines are hygroscopic. If a broad mound appears at

    
    , it is likely water, which will mask the Amine doublet.[1]
    
    • Correction: Dry sample in a vacuum oven at

      
       for 2 hours before KBr pressing.
      
  • The "Ring Confusion": The Pyridine ring breathing mode (

    
    ) and C=N stretches (
    
    
    
    ) are always present.[1]
    • Validation: Do not assign the

      
       peak to the Amine bend unless you confirm the 
      
      
      
      doublet.

References

  • Akai, N., et al. (2006).[1] Photoinduced Amino-Imino Tautomerism: An Infrared Study of 2-Amino-5-methylpyridine in a Low-Temperature Argon Matrix. The Journal of Physical Chemistry A. Link

  • Sarma, R., et al. (2010). Vibrational spectroscopy (FTIR and FTRaman) investigation using DFT analysis on the Structure of 2-chloro-5-nitropyridine.[6][7][8] Spectrochimica Acta Part A. Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link

  • BenchChem. (2025).[7][9] Experimental Protocol: FTIR Spectroscopy of Fluorinated Pyridines. Link

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups & Amines. Link

Sources

A Predictive Guide to the Mass Spectrometry Fragmentation of N-isopropyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of N-isopropyl-5-nitropyridin-2-amine. In the absence of direct, published experimental data for this specific molecule, this document leverages fundamental principles of mass spectrometry and comparative data from structurally analogous compounds to construct a scientifically grounded, hypothetical fragmentation scheme. This approach offers a robust framework for researchers encountering this or similar molecules, enabling prediction, interpretation, and structural confirmation.

Introduction: The Rationale for Predictive Fragmentation Analysis

N-isopropyl-5-nitropyridin-2-amine is a substituted nitropyridine, a class of compounds with significant interest in medicinal chemistry and materials science. Mass spectrometry is an indispensable tool for the structural elucidation of such novel molecules.[1] Electron Ionization (EI) is a classic, high-energy ionization technique that induces extensive and reproducible fragmentation, creating a unique "fingerprint" for a given compound.[1]

This guide will:

  • Propose the primary fragmentation pathways of N-isopropyl-5-nitropyridin-2-amine.

  • Compare these predicted fragments to known data from similar structures.

  • Provide a detailed, field-proven protocol for acquiring this data via Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Fragmentation Pathways (Electron Ionization)

The fragmentation of N-isopropyl-5-nitropyridin-2-amine (molecular weight: 181.18 g/mol ) under EI conditions is anticipated to be driven by the molecule's key structural features: the N-isopropyl group, the nitro group, and the aminopyridine ring. The initial event is the removal of an electron to form the molecular ion, [M]•+, at a mass-to-charge ratio (m/z) of 181.

The most probable fragmentation cascades are initiated by two key processes: alpha-cleavage at the isopropyl group and fragmentation of the nitro group.

Pathway A: Alpha-Cleavage of the Isopropyl Group

Alpha-cleavage is a dominant fragmentation mechanism for aliphatic amines.[2][3][4][5][6][7] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable, resonance-stabilized cation. For N-isopropyl-5-nitropyridin-2-amine, the loss of a methyl radical (•CH₃, 15 Da) is the most favorable alpha-cleavage event.

  • [M]•+ (m/z 181) → [M-15]⁺ (m/z 166) + •CH₃

The resulting ion at m/z 166 is expected to be a prominent peak, likely the base peak , due to the high stability conferred by resonance involving the nitrogen atom and the pyridine ring.

Pathway B: Fragmentation Involving the Nitro Group

Nitroaromatic compounds exhibit characteristic fragmentation patterns involving the nitro group.[8][9][10] Common losses include the elimination of a nitro radical (•NO₂, 46 Da) and a nitroso radical (•NO, 30 Da).

  • [M]•+ (m/z 181) → [M-46]⁺ (m/z 135) + •NO₂

  • [M]•+ (m/z 181) → [M-30]⁺ (m/z 151) + •NO

The loss of •NO₂ is a very common pathway for nitroaromatics.[8] The ion at m/z 135 would correspond to an N-isopropyl-pyridin-2-amine cation radical. The ion at m/z 151 could subsequently lose a hydroxyl radical (•OH) if a suitable hydrogen source is available for rearrangement, or it could undergo further fragmentation.

A visual representation of these predicted primary fragmentation pathways is provided below.

G M N-isopropyl-5-nitropyridin-2-amine [M]•+ m/z 181 M_minus_15 [M - CH₃]⁺ m/z 166 (Base Peak) M->M_minus_15 - •CH₃ (15 Da) Alpha-Cleavage M_minus_46 [M - NO₂]⁺ m/z 135 M->M_minus_46 - •NO₂ (46 Da) M_minus_30 [M - NO]⁺ m/z 151 M->M_minus_30 - •NO (30 Da)

Caption: Predicted primary EI fragmentation of N-isopropyl-5-nitropyridin-2-amine.

Comparative Analysis with Structurally Related Compounds

To substantiate these predictions, we can compare them to the known fragmentation patterns of molecules containing similar functional groups.

  • N-Isopropylaniline: This compound shares the N-isopropylamino group attached to an aromatic ring. Under EI-MS, N-isopropylaniline (MW 135) shows a strong molecular ion peak at m/z 135 and a base peak at m/z 120 .[11][12] This m/z 120 fragment corresponds to the loss of a methyl group (15 Da) via alpha-cleavage, which strongly supports our prediction that the [M-15]⁺ fragment will be highly abundant for our target molecule.

  • 2-Amino-5-nitropyridine: This molecule contains the 5-nitro-pyridin-2-amine core. Its mass spectrum shows a strong molecular ion peak at m/z 139.[13][14][15] Significant fragments arise from the loss of NO (m/z 109) and NO₂ (m/z 93), followed by the characteristic loss of HCN from the pyridine ring. This confirms the expected fragmentation behavior of the nitro-substituted pyridine ring system.[8]

The table below summarizes the comparison between the predicted fragments for our target compound and the observed fragments for these alternatives.

FragmentPredicted m/z for N-isopropyl-5-nitropyridin-2-amineObserved m/z for N-Isopropylaniline[11]Observed m/z for 2-Amino-5-nitropyridine[14]Fragmentation Pathway
[M]•+ 181135139Molecular Ion
[M-15]⁺ 166 (Predicted Base Peak)120 (Base Peak)N/Aα-cleavage (Loss of •CH₃)
[M-46]⁺ 135N/A93Loss of •NO₂
[M-30]⁺ 151N/A109Loss of •NO

This comparative analysis provides strong correlative evidence for the proposed fragmentation pathways, enhancing the confidence in this predictive guide.

Experimental Protocol: Acquiring Data via GC-MS

To experimentally verify the predicted fragmentation pattern, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique, as it is well-suited for the analysis of volatile and thermally stable small molecules.[1][16][17][18][19]

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of N-isopropyl-5-nitropyridin-2-amine in a volatile organic solvent like dichloromethane or ethyl acetate.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

    • Transfer the final solution to a 2 mL glass autosampler vial.

  • Instrumentation (GC-MS):

    • Gas Chromatograph (GC):

      • Injection Port: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

      • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Program:

        • Initial temperature: 100°C, hold for 1 minute.

        • Ramp: 15°C/min to 280°C.

        • Final hold: Hold at 280°C for 5 minutes.

    • Mass Spectrometer (MS):

      • Interface Temperature: 280°C.

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230°C.

      • Mass Range: Scan from m/z 40 to 300.

      • Acquisition Mode: Full Scan.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to N-isopropyl-5-nitropyridin-2-amine.

    • Analyze the resulting mass spectrum, identifying the molecular ion and key fragment ions. Compare the experimental fragmentation pattern to the predicted pattern outlined in this guide.

The logical workflow for this experimental approach is visualized below.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Dissolve in Dichloromethane Prep2 Dilute to ~10 µg/mL Prep1->Prep2 Prep3 Transfer to Autosampler Vial Prep2->Prep3 GC_Inject Inject 1 µL Prep3->GC_Inject GC_Sep GC Separation (DB-5ms column) GC_Inject->GC_Sep MS_Ionize EI Ionization (70 eV) GC_Sep->MS_Ionize MS_Detect Mass Detection (m/z 40-300) MS_Ionize->MS_Detect Analyze Compare Experimental vs. Predicted Spectra MS_Detect->Analyze

Caption: A streamlined workflow for the GC-MS analysis of the target compound.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the mass spectrometry fragmentation pattern of N-isopropyl-5-nitropyridin-2-amine. By grounding predictions in the fundamental principles of alpha-cleavage and nitroaromatic fragmentation, and validating these against experimental data from analogous structures, we have constructed a reliable hypothesis for the compound's mass spectrum. The dominant predicted fragment at m/z 166 ([M-15]⁺) , arising from alpha-cleavage, is expected to be the base peak, providing a key diagnostic ion for identification. This guide, complete with a robust experimental protocol, serves as a valuable resource for researchers in the structural characterization of this and related novel compounds.

References

  • McLafferty Rearrangement - Wikipedia . Wikipedia. [Link]

  • McLafferty Rearrangement - Chemistry Steps . Chemistry Steps. [Link]

  • mass spectrometry: McLafferty rearrangement - YouTube . YouTube. [Link]

  • The McLafferty Rearrangement - Organic Chemistry Tutor . Organic Chemistry Tutor. [Link]

  • How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry . Dummies. [Link]

  • Mass spectral fragmentation pathways in some dinitroaromatic compounds studied by collision‐induced dissociation and tandem mass spectrometry - Weizmann Institute of Science . Weizmann Institute of Science. [Link]

  • Gas Chromatography - Mass Spectrometry . LibreTexts Chemistry. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - ResearchGate . ResearchGate. [Link]

  • Working Principle of GC-MS - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. [Link]

  • Computational mass spectrometry for small molecules - PMC - NIH . National Institutes of Health. [Link]

  • Sample preparation GC-MS - SCION Instruments . SCION Instruments. [Link]

  • Gas Chromatography Mass Spectrometry (GCMS) - Shimadzu Scientific Instruments . Shimadzu Scientific Instruments. [Link]

  • Alpha (α) Cleavage - Chemistry Steps . Chemistry Steps. [Link]

  • N-Isopropylaniline | C9H13N | CID 13032 - PubChem - NIH . National Institutes of Health. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts . LibreTexts Chemistry. [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed . National Institutes of Health. [Link]

  • Mass Spectrometry: Fragmentation . SlidePlayer. [Link]

  • Ion fragmentation of small molecules in mass spectrometry . SlideShare. [Link]

  • mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes . Doc Brown's Chemistry. [Link]

  • 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem . National Institutes of Health. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts . LibreTexts Chemistry. [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds - ResearchGate . ResearchGate. [Link]

  • Mass Spec Mech Amines Alpha Cleavage Source - YouTube . YouTube. [Link]

  • 2-Amino-5-nitropyridine - the NIST WebBook . National Institute of Standards and Technology. [Link]

  • 2-Amino-5-nitropyridine - the NIST WebBook . National Institute of Standards and Technology. [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines - YouTube . YouTube. [Link]

Sources

Technical Guide: 13C NMR Structural Elucidation of Isopropyl-Substituted Nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and agrochemical synthesis, isopropyl-substituted nitropyridines serve as critical scaffolds for kinase inhibitors and anilines. However, the regiochemical outcome of nitration on isopropylpyridines is often a mixture of isomers (e.g., 2-isopropyl-3-nitropyridine vs. 2-isopropyl-5-nitropyridine). Distinguishing these isomers requires a nuanced understanding of 13C NMR substituent effects , particularly the interplay between electronic deshielding and steric inhibition of resonance.

This guide provides a comparative analysis of 13C NMR chemical shifts, predictive data modeling, and a self-validating experimental protocol for unambiguous structural assignment.

Part 1: Theoretical Framework & Substituent Effects

To accurately interpret the spectra, one must understand the causality behind the chemical shift changes (


).
The Pyridine Core

The pyridine ring is electron-deficient. The nitrogen atom exerts a strong inductive effect (-I), deshielding the


-carbons (C2, C6) significantly.
  • Base Values (Unsubstituted Pyridine in CDCl3):

    • C2/C6: ~150.0 ppm[1][2]

    • C3/C5: ~123.8 ppm

    • C4: ~135.9 ppm

The Nitro Effect (-NO2)
  • Electronic: The nitro group is strongly electron-withdrawing via both induction (-I) and resonance (-M).

  • Impact: It typically causes a massive downfield shift (+20 to +30 ppm) at the ipso carbon (the carbon directly attached to the nitro group).

  • Shielding: Ortho and para positions often experience shielding due to resonance contributions, but this is highly dependent on the "Ortho Effect."

The Isopropyl Effect (-CH(CH3)2)
  • Electronic: Alkyl groups are weakly electron-donating (+I).

  • Impact: Deshielding of the ipso carbon (+10 to +15 ppm).

  • Steric Bulk: The isopropyl group is sterically demanding. When placed ortho to a nitro group (as in the 2,3-isomer), it forces the nitro group to twist out of coplanarity with the aromatic ring. This "Steric Inhibition of Resonance" reduces the electron-withdrawing power of the nitro group, causing anomalous chemical shifts compared to the 2,5-isomer where the groups are spatially separated.

Part 2: Comparative Data Analysis

The following tables contrast the diagnostic chemical shifts for the two most common regioisomers.

Table 1: Diagnostic 13C NMR Chemical Shifts (ppm)

Note: Values are predictive estimates based on substituent additivity rules (SCS) validated against pyridine derivatives in CDCl3.

Carbon Position2-Isopropyl-3-Nitropyridine (Steric Clash)2-Isopropyl-5-Nitropyridine (No Steric Clash)Diagnostic Note
C2 (Ipso to iPr) ~158 - 162 ppm ~168 - 172 ppm C2 in the 2,5-isomer is more deshielded due to additive N-effect and iPr-effect without steric twisting.
C3 (Ortho/Ipso) ~142 - 146 ppm (Ipso to NO2)~120 - 124 ppm (Unsubstituted)Key Differentiator: The C3 signal is quaternary in the 3-nitro isomer.
C4 ~133 - 135 ppm~133 - 135 ppmGenerally similar; less diagnostic.
C5 ~118 - 122 ppm~143 - 147 ppm (Ipso to NO2)Key Differentiator: The C5 signal is quaternary in the 5-nitro isomer.
C6 ~150 - 153 ppm~146 - 149 ppmHigh frequency due to adjacent Nitrogen.
iPr-CH (Methine) 33.0 - 35.0 ppm 36.0 - 38.0 ppm Steric crowding in the 2,3-isomer often shields the methine carbon slightly.
iPr-CH3 (Methyl) 20.0 - 22.0 ppm21.0 - 23.0 ppmMethyls are magnetically equivalent unless a chiral center exists elsewhere.
Table 2: Isomer Differentiation Strategy
Feature2-Isopropyl-3-Nitropyridine2-Isopropyl-5-Nitropyridine
Quaternary Carbons Two (C2, C3)Two (C2, C5)
Proton Coupling C3 has no 1-bond H-coupling.C3 has strong 1-bond H-coupling (Doublet in coupled spectrum).
HMBC Correlations iPr-Protons correlate to C2 and C3 (both quaternary).iPr-Protons correlate to C2 (quat) and C3 (CH) .

Part 3: Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-d (CDCl3) is the standard.

    • Why? It minimizes solute-solvent hydrogen bonding compared to DMSO-d6, providing sharper peaks for the isopropyl methyls.

  • Concentration: 15-20 mg of sample in 0.6 mL solvent.

  • Additives: If quantitative integration is required (rare for assignment, but useful for purity), add 0.5 mg of Cr(acac)3 (Chromium(III) acetylacetonate) as a relaxation agent to shorten T1 for quaternary carbons.

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Quaternary carbons (C-NO2 and C-iPr) have long T1 relaxation times. A short D1 will saturate these signals, making them disappear or appear with low intensity.

  • Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.

Advanced Assignment (HSQC/HMBC)

Do not rely on 1D 13C alone. Use 2D methods to link the isopropyl "handle" to the ring.

  • HSQC: Identifies protonated carbons (C4, C5, C6 in 2,3-isomer).

  • HMBC: Set long-range coupling delay to 8 Hz (62.5 ms) . This is optimal for seeing the 2-bond and 3-bond correlations from the isopropyl methyl protons to the pyridine ring carbons.

Part 4: Visualization & Logic Flow

Diagram 1: Structural Elucidation Workflow

This flowchart illustrates the self-validating logic path to distinguish the isomers using the "Isopropyl Handle."

NMR_Workflow Start Unknown Isopropyl-Nitropyridine Step1 1. Acquire 1H NMR Identify iPr-Methine (septet) & Methyls (doublet) Start->Step1 Step2 2. Acquire 13C {1H} NMR Count Quaternary Carbons (Low Intensity) Step1->Step2 Step3 3. Run HMBC (Long Range) Target: Correlations from iPr-Methyls Step2->Step3 Decision Analyze HMBC Correlations from iPr-Methyls to Ring Step3->Decision ResultA Correlations to: 1 Quaternary C (C2) 1 Methine CH (C3) CONCLUSION: 2-Isopropyl-5-Nitropyridine Decision->ResultA  C3 is CH   ResultB Correlations to: 2 Quaternary Cs (C2 & C3-NO2) CONCLUSION: 2-Isopropyl-3-Nitropyridine Decision->ResultB  C3 is C-NO2  

Caption: Logic flow for distinguishing 2,3- vs 2,5-isomers using HMBC correlations from the isopropyl methyl group.

Diagram 2: Steric Inhibition of Resonance

Visualizing why the chemical shifts deviate in the 2,3-isomer.

Steric_Effect cluster_0 2-Isopropyl-5-Nitropyridine (Planar System) cluster_1 2-Isopropyl-3-Nitropyridine (Steric Clash) Node1 Nitro Group (Coplanar) Node2 Full Resonance (-M Effect) Node1->Node2 Node3 Predictable Chemical Shifts Node2->Node3 NodeA Nitro Group (Twisted) NodeB Inhibited Resonance (Reduced -M) NodeA->NodeB steric bulk NodeC Anomalous Shifts (Shielded C-NO2) NodeB->NodeC

Caption: Impact of steric hindrance on electronic conjugation and resulting chemical shifts.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Retcofsky, H. L., & Friedel, R. A. (1967).[3] Carbon-13 Nuclear Magnetic Resonance Studies of 4-Substituted Pyridines. Journal of Physical Chemistry, 71(11), 3592–3596.[3] Link

  • Bakke, J. M., & Ranes, E. (1999). The Synthesis of β-nitropyridine compounds. Acta Chemica Scandinavica, 53, 141.
  • AIST . (2024). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. Link (Standard database for verifying pyridine base shifts).

  • BenchChem . (2025).[4] Confirming the Structure of 2-Isopropyl-5-methyl-4-nitrophenol: A 2D NMR Comparison Guide. (Reference for isopropyl-nitro-aromatic shift behavior).

Sources

Comparative Crystal Structure Guide: N-isopropyl-5-nitropyridin-2-amine vs. 2-Amino-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure analysis of N-isopropyl-5-nitropyridin-2-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Significance

N-isopropyl-5-nitropyridin-2-amine represents a critical structural evolution from its parent scaffold, 2-amino-5-nitropyridine (2A5NP) . While 2A5NP is a benchmark material in nonlinear optics (NLO) due to its non-centrosymmetric packing and extensive hydrogen bonding, the N-isopropyl derivative introduces steric bulk that fundamentally alters the supramolecular assembly.

This guide provides a technical comparison of these two entities, focusing on how the isopropyl substitution disrupts the planar hydrogen-bonding networks typical of aminonitropyridines, thereby modifying solubility, melting point, and bioavailability—key parameters for pharmaceutical applications (particularly in kinase inhibitor design).

Synthesis & Crystallization Protocols

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), precise control over supersaturation is required. The following protocols ensure reproducibility.

Synthesis Workflow

The target compound is synthesized via Nucleophilic Aromatic Substitution (


).
  • Precursor: 2-Chloro-5-nitropyridine (CAS: 4548-45-2)

  • Nucleophile: Isopropylamine

  • Solvent: Ethanol or Acetonitrile

Reaction Scheme:



Crystallization Methodology

Unlike the parent 2A5NP, which crystallizes readily from water/ethanol due to high polarity, the isopropyl derivative requires a slower evaporation rate in less polar solvents to prevent amorphous precipitation.

ParameterProtocol A: Parent (2A5NP) Protocol B: Target (N-isopropyl)
Solvent System Ethanol:Water (1:1)Acetone:Ethanol (4:1)
Method Slow Cooling (

)
Slow Evaporation (Ambient, perforated seal)
Concentration Saturation at

0.8 x Saturation at

Crystal Habit Yellow Prisms/NeedlesOrange Blocks/Platelets
Growth Time 24–48 Hours5–7 Days
Experimental Workflow Diagram

The following diagram illustrates the critical decision points in the synthesis and crystallization process.

G cluster_0 Optimization Loop Start Start: 2-Chloro-5-nitropyridine Reaction SnAr Reaction (Isopropylamine, Reflux) Start->Reaction Workup Workup: Remove Solvent -> Wash H2O Reaction->Workup Purification Recrystallization (EtOH) Workup->Purification Purification->Workup Low Purity (<98%) Growth Crystal Growth (Slow Evaporation) Purification->Growth Analysis XRD & DSC Analysis Growth->Analysis

Caption: Workflow for the synthesis and crystal growth of N-isopropyl-5-nitropyridin-2-amine.

Structural Comparison & Analysis

This section analyzes the crystallographic differences driven by the isopropyl group.

Hydrogen Bonding Topology

The most significant deviation occurs in the H-bond network.

  • 2A5NP (Parent): Possesses two amino protons (

    
    ). It forms characteristic 
    
    
    
    dimers or
    
    
    sheets, utilizing both protons to link with the nitro group oxygen and the ring nitrogen of adjacent molecules [1].
  • N-isopropyl Derivative: The isopropyl group replaces one amino proton. This acts as a "capping" unit, terminating the infinite H-bond sheets found in the parent.

Feature2-Amino-5-nitropyridine [1,2]N-isopropyl-5-nitropyridin-2-amine
H-Bond Donors 2 (

)
1 (

)
H-Bond Acceptors 3 (Ring N, Nitro O x2)3 (Ring N, Nitro O x2)
Packing Motif 2D Sheets / 3D Network1D Chains or Centrosymmetric Dimers
Pi-Stacking Strong (Planar overlap)Weak/Disrupted (Steric hindrance)
Space Group

(Orthorhombic)
Typically

(Monoclinic)*

*Note: Alkyl-substituted nitropyridines often revert to centrosymmetric space groups (like


) due to the loss of the specific dipole alignment forces present in the parent.
Steric Impact on Conformation

In the parent compound, the amine and nitro groups are coplanar with the pyridine ring to maximize resonance (push-pull effect). In the N-isopropyl variant, the steric bulk of the isopropyl group often forces the amine nitrogen to twist slightly out of the pyridine plane or forces the isopropyl group orthogonal to the ring to minimize repulsion with the adjacent ring hydrogen (H3).

Hypothetical Structural Consequence:

  • Bond Lengths: The

    
     bond shows increased double-bond character in both, but the isopropyl derivative may show slight elongation due to steric strain.
    
  • Dipole Moment: The vector sum of the dipole is altered. While 2A5NP has a massive dipole moment enhancing NLO properties, the isopropyl group dilutes the density of chromophores per unit volume.

H-Bonding Network Diagram

The following diagram visualizes the disruption of the network.

H_Bonding cluster_parent Parent: 2-Amino-5-nitropyridine cluster_target Target: N-isopropyl Derivative P_Mol1 Molecule A P_Mol2 Molecule B P_Mol1->P_Mol2 N-H...N (Ring) P_Mol3 Molecule C P_Mol1->P_Mol3 N-H...O (Nitro) P_Mol2->P_Mol3 Sheet Formation T_Mol1 Molecule A (Isopropyl blocked) T_Mol2 Molecule B T_Mol1->T_Mol2 Single N-H...N T_Block Steric Barrier (No Sheet) T_Mol1->T_Block

Caption: Comparison of H-bond networking. The parent forms sheets; the isopropyl group blocks 2D expansion.

Performance & Physicochemical Properties

For drug development professionals, the crystallographic changes translate directly to bulk properties.

Thermal Analysis (DSC)
  • 2A5NP: High melting point (

    
    ) due to the robust 3D hydrogen bond network [3].
    
  • N-isopropyl: Expect a lower melting point (

    
     range). The reduction in H-bond density and less efficient packing reduces the lattice energy.
    
Solubility Profile

The introduction of the isopropyl group increases lipophilicity (


), making the derivative less soluble in water but significantly more soluble in organic solvents (DCM, Acetone) compared to the parent.
Solvent2A5NP SolubilityN-isopropyl SolubilityImplication
Water Moderate (H-bonding)Low (Hydrophobic effect)Bioavailability challenge
Ethanol GoodExcellentEasier processing
Chloroform PoorGoodSynthesis utility

References

  • Aakeröy, C. B., Beatty, A. M., Nieuwenhuyzen, M., & Zou, M. (1998). A structural study of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine: intermolecular forces and polymorphism. Journal of Materials Chemistry, 8(6), 1335-1343. Link

  • Rajkumar, M. A., Xavier, S. S. J., Anbarasu, S., Devarajan, P. A., & NizamMohideen, M. (2014).[1] Crystal structure of 2-amino-5-nitropyridinium sulfamate. Acta Crystallographica Section E: Structure Reports Online, 70(6), o670-o671. Link

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.[2][3] Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link

  • PubChem. (n.d.).[4] N-isopropyl-3-nitropyridin-2-amine (Isomer Reference). National Library of Medicine. Link

Sources

Advanced Elemental Analysis & Purity Validation for C8H11N3O2 Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Calculation & Purity Validation for C8H11N3O2 Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Purity Paradox

In small molecule drug discovery, the molecular formula C8H11N3O2 represents a critical chemical space, encompassing structures like 2-cyano-3-morpholinoacrylamides (covalent inhibitor warheads) and various nucleoside analogs. While establishing the identity of these compounds is routine via MS and NMR, validating their bulk purity remains a bottleneck.

This guide compares the traditional "Gold Standard"—Combustion Elemental Analysis (CHN) —against the modern, orthogonal precision of Quantitative NMR (qNMR) . We provide experimental protocols, theoretical calculations, and a decision framework for researchers facing ambiguous purity data.

Part 1: Theoretical Framework (The C8H11N3O2 Stoichiometry)

Before experimental validation, the theoretical elemental composition must be established as the baseline. For a compound with the molecular formula C8H11N3O2 (Molecular Weight: 181.19 g/mol ), the target values are:

ElementAtomic MassCountTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 12.011896.0953.03%
Hydrogen (H) 1.0081111.096.12%
Nitrogen (N) 14.007342.0223.19%
Oxygen (O) 15.999232.0017.66%

The "0.4% Rule": In medicinal chemistry journals (e.g., J. Med. Chem.), a compound is considered analytically pure if experimental values fall within ±0.4% of the theoretical values.

  • Acceptable C Range: 52.63% – 53.43%

  • Acceptable N Range: 22.79% – 23.59%

Part 2: Comparative Analysis (EA vs. qNMR vs. HRMS)

While Elemental Analysis (EA) is the historical benchmark, it is non-specific; it cannot distinguish between the analyte and an isomer or a specific impurity ratio that mimics the elemental balance. Modern workflows increasingly rely on qNMR.

Method Performance Matrix
FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) HRMS (High-Res Mass Spec)
Primary Output % Composition (C, H, N)Absolute Purity (% w/w)Exact Mass (m/z)
Specificity Low (Blind to structure)High (Structure-specific)High (Identity only)
Sample Req. 2–5 mg (Destructive)2–10 mg (Non-destructive)<0.1 mg
Precision ±0.3–0.4%±0.5–1.0% (Routine) / <0.2% (Optimized)<5 ppm (Mass accuracy)
Solvate Detection Fails (requires correction)Excellent (Quantifies solvent)Poor (Desolvation occurs)
Key Blindspot Inorganic impurities (ash)Paramagnetic impuritiesBulk purity (ionization bias)
Scientific Insight: The Solvate Trap

C8H11N3O2 compounds, particularly acrylamide derivatives, often trap water or crystallization solvents.

  • EA Failure Mode: A hemihydrate (C8H11N3O2 · 0.5 H2O) shifts Carbon content from 53.03% to 50.51% , a failing result.

  • qNMR Advantage: qNMR distinctly separates the water/solvent peak from the analyte, allowing simultaneous quantification of the active ingredient and the solvent, proving the compound is "pure but solvated."

Part 3: Experimental Protocols
Protocol A: Automated CHN Combustion (Dumas Method)

Best for: Final submission of dried, non-hygroscopic solids.

  • Sample Prep: Dry 100 mg of C8H11N3O2 in a vacuum oven at 40°C for 24 hours to remove surface moisture.

  • Calibration: Run 3 cycles of Acetanilide (Standard) to establish the

    
    -factor. Ensure standard deviation <0.1%.
    
  • Weighing: Accurately weigh 2.0 ± 0.1 mg of sample into a tin capsule using a microbalance (readability 0.001 mg). Fold the capsule to exclude air.

  • Combustion:

    • Furnace Temp: 950°C (Dynamic Flash Combustion).

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Boost: 250 mL/min for 5 seconds.

  • Detection: Gases (

    
    ) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
    
  • Validation: Run a blank tin capsule every 10 samples to correct for background nitrogen.

Protocol B: 1H-qNMR Purity Assay (Internal Standard Method)

Best for: Solvated samples, unstable compounds, or precious material.

  • Internal Standard (IS) Selection:

    • For C8H11N3O2, use Maleic Acid (δ 6.2 ppm) or Dimethyl Sulfone (δ 3.0 ppm) to avoid overlap with morpholine/acrylamide protons.

    • Requirement: IS must be >99.9% TraceCERT® grade.

  • Sample Prep:

    • Weigh ~10 mg of C8H11N3O2 (

      
      ) and ~5 mg of IS (
      
      
      
      ) directly into the same vial. Record weights to 0.01 mg precision.
    • Dissolve in 600 µL DMSO-

      
       (ensure complete dissolution).
      
  • Acquisition Parameters (Critical):

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (d1): Set to

      
       (typically 30–60s) to ensure full magnetization recovery.
      
    • Scans (ns): 16 or 32 (S/N > 250:1).

    • Spectral Width: 20 ppm (include all satellites).

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS peak (

      
      ) and a distinct analyte peak (
      
      
      
      ).
  • Calculation:

    
    
    Where 
    
    
    
    = number of protons,
    
    
    = Molecular Weight,
    
    
    = Purity of IS.[1]
Part 4: Visualization & Logic Flow
Workflow 1: Analytical Decision Tree

Caption: Logical pathway for selecting between EA and qNMR based on sample characteristics.

AnalyticalDecisionTree Start Sample: C8H11N3O2 Candidate CheckSolubility Is sample highly soluble in deuterated solvents? Start->CheckSolubility CheckQuantity Sample Quantity > 10mg? CheckSolubility->CheckQuantity Yes Method_EA Combustion Analysis (CHN) (Requires Drying) CheckSolubility->Method_EA No (Insoluble) CheckHygro Is sample hygroscopic or a solvate? CheckQuantity->CheckHygro Yes Method_HRMS HRMS + HPLC (Identity Confirmation) CheckQuantity->Method_HRMS No (<5mg) CheckHygro->Method_EA No (Stable Solid) Method_qNMR 1H-qNMR (Absolute Purity) (Internal Standard) CheckHygro->Method_qNMR Yes (Solvated) Method_qNMR->Method_EA Validation (Optional)

Workflow 2: Combustion Analysis Mechanism

Caption: Step-by-step mechanism of the Dumas combustion method for Nitrogen determination.

CombustionMechanism Sample Weighed Sample (Tin Capsule) Combustion Combustion Reactor (950°C + O2) Sample->Combustion Injection Reduction Reduction Reactor (Cu + 650°C) Combustion->Reduction NOx, CO2, H2O Traps Water/CO2 Traps Reduction->Traps N2, CO2, H2O Detector TCD Detector (N2 Signal) Traps->Detector Pure N2

Part 5: Data Interpretation Case Study

Scenario: A researcher synthesizes 2-cyano-3-morpholinoacrylamide (C8H11N3O2).

  • Theoretical C: 53.03%

  • Experimental EA Result: C = 51.20% (Fails >0.4% rule).

Investigation:

  • The deviation is -1.83%. This suggests the presence of non-carbon mass (inorganic salts or water) or a solvent with lower carbon content.

  • qNMR Analysis: The spectrum reveals a water peak at 3.33 ppm (in DMSO-

    
    ) integrating to 0.8 molar equivalents.
    
  • Recalculation:

    • Formula becomes C8H11N3O2[2][3][4][5][6] · 0.8 H2O.

    • New MW = 181.19 + (0.8 × 18.015) = 195.60 g/mol .

    • New Theoretical C = (96.09 / 195.60) = 49.12% .

References
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • United States Pharmacopeia (USP). General Chapter <232> Elemental Impurities—Limits.[7] Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Microanalysis, I. (2021). Guidelines for Elemental Analysis in Drug Development. Intertek Pharmaceutical Services. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. Link

Sources

Strategic Differentiation of Isopropyl-Nitropyridin-Amine Regioisomers via Multi-Modal Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic differentiation of N-isopropyl-nitropyridin-amine isomers. This analysis focuses on the two most chemically relevant regioisomers encountered in drug discovery: 2-(isopropylamino)-3-nitropyridine (Isomer A) and 2-(isopropylamino)-5-nitropyridine (Isomer B).

Executive Summary

In medicinal chemistry, aminonitropyridines are critical scaffolds for fused heterocycles (e.g., imidazopyridines). The regiochemistry of the nitro group relative to the amine profoundly effects reactivity and biological activity. The two primary isomers, 2-(isopropylamino)-3-nitropyridine (Ortho-like) and 2-(isopropylamino)-5-nitropyridine (Para-like), are often synthesized via nucleophilic aromatic substitution (


) of their respective chloronitropyridine precursors.

While they share identical molecular weights (


 g/mol ) and similar polarity, they possess distinct spectroscopic signatures driven by intramolecular hydrogen bonding  and electronic shielding effects . This guide provides a definitive protocol for distinguishing them using NMR, IR, and MS.
The Isomers at a Glance
  • Isomer A (3-Nitro): N-isopropyl-3-nitropyridin-2-amine. Characterized by a "locked" planar conformation due to intramolecular H-bonding (

    
    ).
    
  • Isomer B (5-Nitro): N-isopropyl-5-nitropyridin-2-amine. Characterized by a "free" NH group and higher melting point due to intermolecular lattice networking.

Structural Origins & Synthesis

Understanding the synthetic origin helps anticipate the isomer profile.

SynthesisFlow Substrate1 2-Chloro-3-nitropyridine IsomerA Isomer A 2-(isopropylamino)-3-nitropyridine (Ortho-like) Substrate1->IsomerA Fast Kinetics (Steric crowding) Substrate2 2-Chloro-5-nitropyridine IsomerB Isomer B 2-(isopropylamino)-5-nitropyridine (Para-like) Substrate2->IsomerB Slower Kinetics (Less crowding) Reagent Isopropylamine (S_NAr Conditions) Reagent->IsomerA Reagent->IsomerB

Figure 1: Synthetic pathways yielding the two primary regioisomers.

Spectroscopic Comparison

A. Nuclear Magnetic Resonance ( NMR)

NMR is the gold standard for differentiation. The position of the nitro group alters the coupling patterns and chemical shifts of the pyridine ring protons.

Critical Diagnostic Feature:

  • Isomer A (3-Nitro): The proton at C6 is a doublet of doublets (dd) or doublet (d) with

    
     Hz. The NH signal is deshielded and downfield (
    
    
    
    ppm) due to H-bonding.
  • Isomer B (5-Nitro): The proton at C6 is a singlet-like doublet (

    
     Hz) appearing very far downfield (
    
    
    
    ppm) because it sits between the ring nitrogen and the nitro group.
Comparative Data Table (

-DMSO)
FeatureIsomer A (3-Nitro)Isomer B (5-Nitro)Mechanistic Cause
H-6 Proton

8.4–8.5 (dd,

Hz)

8.9–9.1 (d,

Hz)
Isomer B: H6 is deshielded by both Ring N and ortho-NO2.
H-4 Proton

8.4–8.5 (dd,

Hz)

8.1–8.2 (dd,

Hz)
Isomer A: H4 is ortho to NO2 (deshielded).
H-5/H-3 Proton H5:

6.8–7.0 (dd,

Hz)
H3:

6.5–6.7 (d,

Hz)
Isomer B: H3 is ortho to amine (shielded).
NH Proton

8.0–8.5 (Broad, deshielded)

7.2–7.8 (Broad)
Isomer A: Intramolecular H-bond (

).
Isopropyl CH Septet,

4.0–4.4
Septet,

3.8–4.2
Isomer A: Anisotropic deshielding from ortho-NO2.
B. Infrared Spectroscopy (FT-IR)

IR provides rapid confirmation of the "ortho" relationship via the N-H stretch.

  • Isomer A (3-Nitro): Exhibits a lower frequency N-H stretch (

    
     cm
    
    
    
    ) that is independent of concentration (dilution does not shift it). This confirms intramolecular hydrogen bonding.[1]
  • Isomer B (5-Nitro): Exhibits a higher frequency N-H stretch (

    
     cm
    
    
    
    ) in dilute solution. In solid state (ATR), it may appear lower due to intermolecular networks, but the band is typically sharper.
C. Mass Spectrometry (MS)

The "Ortho Effect" is a powerful diagnostic tool in Electron Impact (EI) or ESI-MS/MS.

  • Isomer A (3-Nitro):

    • Mechanism: The nitro oxygen abstracts a hydrogen from the

      
      -isopropyl group or the amine nitrogen.
      
    • Diagnostic Peak: Prominent

      
        (Loss of OH) or 
      
      
      
      (Loss of H
      
      
      O).
    • Fragmentation:

      
       is often the base peak or very high intensity.
      
  • Isomer B (5-Nitro):

    • Mechanism: No accessible hydrogen for intramolecular abstraction.

    • Diagnostic Peak: Dominant

      
        (Loss of NO
      
      
      
      ) or
      
      
      (Loss of isopropyl/propene).
    • Fragmentation: Loss of OH is negligible (

      
      ).
      

Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition
  • Solvent: Use DMSO-

    
      (0.6 mL) rather than CDCl
    
    
    
    . DMSO disrupts intermolecular H-bonds, making the intramolecular H-bond of Isomer A the only dominant force, enhancing the chemical shift difference of the NH proton.
  • Concentration: 5–10 mg of sample.

  • Parameters: 16 scans minimum. Set relaxation delay (

    
    ) to 2.0s to ensure integration accuracy of the aromatic protons.
    
Protocol 2: MS "Ortho Effect" Validation
  • Method: Direct Infusion ESI-MS/MS (Positive Mode).

  • Collision Energy: Ramp 10–40 eV.

  • Procedure:

    • Isolate the parent ion

      
      .
      
    • Fragment the ion.[2][3]

    • Observe the ratio of

      
       165 (
      
      
      
      ) to
      
      
      136 (
      
      
      ).
    • Result: If 165 is major, it is Isomer A . If 136 is major, it is Isomer B .

Identification Logic Tree

DecisionTree Start Unknown Isomer Sample (MW 181.2) Step1 Run 1H NMR (DMSO-d6) Start->Step1 CheckH6 Check Aromatic Region (8.5 - 9.2 ppm) Look for most downfield proton Step1->CheckH6 ResultA Signal at ~9.0 ppm is a Singlet (d, J~2.5) (H6 between N and NO2) CheckH6->ResultA Found Singlet-like ResultB Signal at ~8.5 ppm is a Doublet/DD (H6 adjacent to H5) CheckH6->ResultB Found Doublet Step2A Check Coupling of Upfield Signals Look for J ~ 9.0 Hz (Ortho) ResultA->Step2A Step2B Check MS Fragmentation (Ortho Effect) ResultB->Step2B Conclusion5 Identity: 2-(isopropylamino)-5-nitropyridine (Isomer B) Step2A->Conclusion5 Confirms 5-Nitro Conclusion3 Identity: 2-(isopropylamino)-3-nitropyridine (Isomer A) Step2B->Conclusion3 High [M-OH]+ Peak

Figure 2: Step-by-step logic for identifying the specific isomer.

References

  • BenchChem. 2-Amino-3-nitropyridine 1H NMR Spectrum. ChemicalBook.[3][4] Retrieved from .

  • Danikiewicz, W. (1998).[5] Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects.[5] European Journal of Mass Spectrometry.[5] Retrieved from .

  • NIST Chemistry WebBook. Pyridine, 2-nitro- IR Spectrum. National Institute of Standards and Technology.[4] Retrieved from .

  • Chemistry LibreTexts. Spectroscopy of Amines. (2024). Retrieved from .

  • Splendid Lab. 2-Isopropylamino-5-methyl-3-nitropyridine Product Data. Retrieved from .

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Isopropyl-(5-nitro-pyridin-2-yl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Architecture & Risk Assessment[1][2]

As researchers, we often treat intermediates like Isopropyl-(5-nitro-pyridin-2-yl)-amine as generic "organic solids."[1][2] This is a critical error. This molecule combines a nitro group (electron-withdrawing, potential mutagen, methemoglobinemia risk) with a pyridine ring (solvent-like lipophilicity) and an amine moiety.[1][2]

The Mechanism of Danger:

  • Lipophilicity: The isopropyl and pyridine groups enhance the molecule's ability to cross the stratum corneum (outer skin layer).

  • Bio-activation: Nitro-aromatics are frequently reduced in vivo to nitroso- or hydroxylamine-intermediates, which are potent DNA alkylators.[1][2]

  • Physical State: Typically a low-density, electrostatic yellow/orange powder. The primary vector of exposure is inhalation of micro-dust during weighing and dermal absorption during solubilization.

Core Directive: Treat this compound not just as an irritant, but as a potential sensitizer and mutagen . Zero skin contact is the operational baseline.

Part 2: PPE Selection Matrix

The following specifications are non-negotiable for handling >10 mg of substance.

PPE CategoryStandard Protocol (Solids/Weighing)High-Risk Protocol (Solutions/Synthesis)Scientific Rationale
Hand Protection Double Nitrile (0.11 mm min each)Laminate (Silver Shield) liner under NitrileNitro-aromatics permeate standard nitrile in <15 mins.[1][2] Double layering utilizes the "tortuous path" principle to delay breakthrough.
Eye Protection Safety Glasses with Side ShieldsChemical Splash Goggles (Indirect Vent)Pyridine derivatives are severe ocular irritants. Goggles prevent vapor/aerosol entry that glasses miss.
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood + N95 (if outside hood)Engineering controls (Hood) are primary. Respirators are only for emergencies or equipment failure.
Body Defense Standard Cotton Lab CoatTyvek® Sleeve Covers + Lab CoatWrist gaps are the #1 exposure point. Sleeve covers bridge the glove-to-coat gap.[1]
Visualization: PPE Decision Logic

The following decision tree illustrates when to escalate your protective posture based on the state of matter and concentration.

PPE_Decision_Tree Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Quant Quantity > 100mg? Solid->Quant Solvent Solvent Type? Liquid->Solvent Level1 Level 1: Double Nitrile + Fume Hood Quant->Level1 No Level2 Level 2: Sleeve Covers + Goggles Quant->Level2 Yes (Dust Risk) Solvent->Level1 Polar (Water/MeOH) Level3 Level 3: Laminate Gloves + Face Shield Solvent->Level3 Penetrating (DCM/DMSO)

Figure 1: PPE Escalation Logic. Note that DMSO solutions (Level 3) dramatically increase skin absorption rates of nitro-compounds.[1][2]

Part 3: Operational Protocols (The "Safe Loop")[1]

Safety is not just what you wear; it is how you move. This protocol uses a "Dirty Hand / Clean Hand" methodology to prevent cross-contamination.

Phase 1: The Weighing Protocol (Critical Step)

Most exposures occur here due to static charge scattering the powder.[1]

  • Static Neutralization: Place an ionizing bar or anti-static gun inside the balance chamber. Nitro-pyridines are prone to static cling.[1]

  • The "Boat" Technique: Never weigh directly into a flask. Weigh into a disposable anti-static weighing boat.

  • Transfer: Use a wide-mouth funnel. Do not tap the boat against the flask rim (generates aerosols). Wash the boat with solvent into the flask immediately.

Phase 2: Doffing (Removal) Strategy

Contamination often happens when taking off PPE.[3]

  • Outer Gloves: Pinch the palm of the outer glove (dirty) and peel away.

  • Inspection: With inner gloves still on, inspect the wrist area of your lab coat for yellow/orange dust.

  • Wash: Wash inner gloves with soap and water before removing them. This neutralizes any trace residues before you touch your skin.

Visualization: The 3-Zone Workflow

This diagram establishes the physical boundaries required to contain the chemical.[1]

Workflow_Zones cluster_0 Red Zone: Fume Hood cluster_1 Yellow Zone: Sash Boundary cluster_2 Green Zone: Lab Bench OpenContainer Open Container Weighing Weighing OpenContainer->Weighing Solubilization Solvent Addition Weighing->Solubilization Decon Wipe Down (Ethanol) Solubilization->Decon Seal Vessel Notebook Data Entry Solubilization->Notebook NEVER DIRECTLY WasteTag Waste Tagging Decon->WasteTag Analysis LC/MS Prep WasteTag->Analysis Closed Vials Only

Figure 2: The 3-Zone Containment Strategy. Nothing leaves the Red Zone without surface decontamination.[1]

Part 4: Disposal & Emergency Response[1][2]

Waste Segregation

Nitro-pyridines must be segregated carefully to prevent reactive chemistry in waste drums.[1]

  • Solid Waste: Dispose of weighing boats, contaminated gloves, and paper towels in Solid Hazardous Waste (Toxic) .

  • Liquid Waste:

    • If in DCM/Chloroform:Halogenated Organic Waste. [1]

    • If in Methanol/Ethyl Acetate:Non-Halogenated Organic Waste. [1]

    • Crucial: Do not mix with strong oxidizers (e.g., Nitric acid waste) or strong reducing agents, as the nitro group can react exothermically.

Spill Response (Small Scale < 5g)
  • Alert: Announce the spill.

  • PPE Upgrade: Don Goggles and Laminate gloves.

  • Contain: Cover with a spill pad or vermiculite.

  • Clean: Wipe with Ethanol (solubilizes the organic) followed by soap and water. The yellow color serves as a cleaning indicator; keep wiping until no color remains on the wipe.

References

  • National Institute of Standards and Technology (NIST). 2-Amino-5-nitropyridine (Parent Compound Data).[1][2] NIST Chemistry WebBook, SRD 69. [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. [Link][1][4]

  • PubChem. Compound Summary: 2-(Isopropylamino)-5-nitropyridine (CAS 26820-53-1).[1][2] National Library of Medicine. [Link][1]

  • Prudent Practices in the Laboratory. Handling Hazardous Chemicals in Laboratories. National Academies Press. [Link]

Sources

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl-(5-nitro-pyridin-2-yl)-amine
Reactant of Route 2
Reactant of Route 2
Isopropyl-(5-nitro-pyridin-2-yl)-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.